molecular formula C5H5F2IN2 B2402251 5-(1,1-Difluoroethyl)-4-iodo-1H-pyrazole CAS No. 2445791-43-3

5-(1,1-Difluoroethyl)-4-iodo-1H-pyrazole

Cat. No.: B2402251
CAS No.: 2445791-43-3
M. Wt: 258.01
InChI Key: IWSXUILHJDDQSY-UHFFFAOYSA-N
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Description

5-(1,1-Difluoroethyl)-4-iodo-1H-pyrazole ( 2624139-78-0) is a substituted pyrazole derivative of interest in chemical research and development. Its molecular formula is C 6 H 7 F 2 IN 2 with a molecular weight of 272.03 g/mol [ ]. Pyrazole rings are privileged scaffolds in medicinal and agrochemical research, and the specific substitution pattern on this compound suggests its potential utility as a versatile synthetic intermediate [ ]. The presence of an iodine atom at the 4-position of the pyrazole ring is a key feature, as 4-iodopyrazoles are known to be valuable substrates in metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira reactions, enabling the construction of more complex molecules [ ]. The 1,1-difluoroethyl group may be incorporated to influence the compound's electronic properties, metabolic stability, or lipophilicity, which are important parameters in drug discovery. This product is intended for research purposes as a building block in the synthesis of novel compounds for various investigative applications. Please note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(1,1-difluoroethyl)-4-iodo-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F2IN2/c1-5(6,7)4-3(8)2-9-10-4/h2H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWSXUILHJDDQSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=NN1)I)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F2IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-(1,1-Difluoroethyl)-4-iodo-1H-pyrazole chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(1,1-Difluoroethyl)-4-iodo-1H-pyrazole (and its tautomer, 3-(1,1-difluoroethyl)-4-iodo-1H-pyrazole) represents a high-value fluorinated scaffold in modern medicinal chemistry. As a "lipophilic ethyl mimic," the 1,1-difluoroethyl (


) moiety offers a strategic compromise between the metabolic lability of a standard ethyl group and the high electron-withdrawing penalty of a trifluoromethyl (

) group.

This guide details the structural dynamics, synthetic accessibility, and reactivity profile of this compound. Special emphasis is placed on its utility as a cross-coupling partner in the synthesis of kinase inhibitors and agrochemicals, where the 4-iodo position serves as a critical handle for palladium-catalyzed diversification.

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

Nomenclature and Tautomerism

In its unsubstituted form, the pyrazole ring exists in a dynamic tautomeric equilibrium. The 1,1-difluoroethyl group can be located at position 3 or 5 depending on the location of the N-H proton. In solution, these forms are often indistinguishable due to rapid proton transfer.

  • Tautomer A: 3-(1,1-Difluoroethyl)-4-iodo-1H-pyrazole

  • Tautomer B: 5-(1,1-Difluoroethyl)-4-iodo-1H-pyrazole

Note: Upon N-alkylation (e.g., with an alkyl halide or aryl group), the tautomerism is frozen, yielding distinct regioisomers (1,3- vs. 1,5-substituted pyrazoles) with vastly different steric and electronic profiles.

Physicochemical Properties (Predicted)
PropertyValue / DescriptionImpact on Drug Design
Molecular Formula

Fragment-based drug discovery (FBDD) core.
Molecular Weight 257.94 g/mol Low MW allows for significant elaboration.
ClogP ~1.7 - 1.9Moderate lipophilicity;

increases lipophilicity vs

without the bulk of

.
pKa (NH) ~12.5More acidic than methyl-pyrazole (~14) due to

induction, but less than

-pyrazole (~11).
H-Bond Donor 1 (NH)Critical for binding site interactions (e.g., hinge region of kinases).
H-Bond Acceptor 2 (N, F)Fluorine can act as a weak H-bond acceptor in specific environments.

Synthetic Pathways[6][7]

The synthesis of 5-(1,1-difluoroethyl)-4-iodo-1H-pyrazole typically proceeds via two main strategies: de novo cyclization followed by iodination, or direct functionalization of a pre-formed fluoro-pyrazole.

Route A: Cyclization & Iodination (Primary Route)

This route is preferred for scale-up due to the availability of 1,3-dicarbonyl precursors.

  • Cyclocondensation: Reaction of 4,4-difluoropentane-1,3-dione (or an equivalent enone) with hydrazine hydrate yields the parent pyrazole, 3-(1,1-difluoroethyl)-1H-pyrazole.

  • Electrophilic Iodination: The electron-rich pyrazole ring is iodinated at the C4 position using N-Iodosuccinimide (NIS) or Iodine/Ceric Ammonium Nitrate (CAN).

Visualization of Synthetic Workflow

Synthesis Precursor 4,4-Difluoropentane-1,3-dione Intermediate 3-(1,1-Difluoroethyl)-1H-pyrazole Precursor->Intermediate Cyclocondensation (EtOH, Reflux) Hydrazine Hydrazine Hydrate (NH2NH2) Hydrazine->Intermediate Product 5-(1,1-Difluoroethyl)-4-iodo-1H-pyrazole Intermediate->Product C4-Iodination (MeCN, RT to 60°C) Reagent_I NIS or I2/CAN (Electrophilic Source) Reagent_I->Product

Caption: Stepwise synthesis from fluorinated diketone precursors to the iodinated scaffold.

Reactivity Profile & Functionalization[2]

The 4-iodo group is a "privileged" handle in medicinal chemistry, enabling rapid diversification via Palladium-catalyzed cross-coupling reactions.

C4-Functionalization (Suzuki/Sonogashira)

The C-I bond is weaker than C-Br or C-Cl, making this scaffold highly reactive toward oxidative addition by Pd(0).

  • Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids introduces biaryl motifs common in kinase inhibitors.

  • Sonogashira: Coupling with terminal alkynes yields alkynyl-pyrazoles.

N1-Alkylation (Regioselectivity Challenge)

Alkylation of the pyrazole nitrogen (e.g., with alkyl halides) usually produces a mixture of regioisomers.

  • Steric Control: The bulky 1,1-difluoroethyl group often disfavors alkylation at the adjacent nitrogen (

    
     relative to the 
    
    
    
    group), favoring the formation of the 1-alkyl-3-(1,1-difluoroethyl) isomer. However, electronic factors can compete.
  • Mitigation: Regioselectivity must be confirmed via NOE (Nuclear Overhauser Effect) NMR studies.

Divergent Reactivity Map

Reactivity Core 5-(1,1-Difluoroethyl)-4-iodo-1H-pyrazole Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki Sonogashira Sonogashira Coupling (Alkyne, CuI, Pd cat.) Core->Sonogashira Alkylation N-Alkylation (R-X, Base) Core->Alkylation Heck Heck Reaction (Alkene, Pd cat.) Core->Heck Prod_Suzuki 4-Aryl-5-(difluoroethyl)pyrazole (Kinase Inhibitor Core) Suzuki->Prod_Suzuki Prod_Sono 4-Alkynyl-pyrazole Sonogashira->Prod_Sono Prod_Alk N-Alkyl Regioisomers (Separation Required) Alkylation->Prod_Alk

Caption: Divergent synthesis map highlighting the versatility of the C4-iodo handle.

Strategic Applications: The Fluorine Effect

Why choose the 1,1-difluoroethyl group?

  • Metabolic Stability: The

    
     group blocks the metabolic oxidation that typically occurs at the benzylic position of a standard ethyl group (
    
    
    
    ).
  • Lipophilicity Tuning:

    • 
      : LogP ~ High, metabolically labile.
      
    • 
      : LogP ~ High, strongly electron-withdrawing (can reduce basicity of nearby nitrogens).
      
    • 
      : Optimal.  Increases metabolic stability without the extreme electron withdrawal of a 
      
      
      
      group, maintaining the nucleophilicity of the pyrazole nitrogens for H-bonding.
  • Bioisosterism: It acts as a bioisostere for a carbonyl group (

    
    ) or a sulfoxide in terms of dipole orientation, but with higher lipophilicity.
    

Experimental Protocols

Protocol: Synthesis of 3-(1,1-Difluoroethyl)-1H-pyrazole

Based on general cyclocondensation methodologies [1, 2].

  • Reagents: 4,4-difluoropentane-1,3-dione (1.0 eq), Hydrazine hydrate (1.2 eq), Ethanol (0.5 M concentration).

  • Procedure:

    • Dissolve the diketone in ethanol.

    • Add hydrazine hydrate dropwise at

      
      .
      
    • Warm to room temperature and reflux for 4 hours.

    • Concentrate in vacuo.

    • Purification: Recrystallization from hexanes/EtOAc or flash chromatography.

Protocol: C4-Iodination (NIS Method)

Standard protocol for electron-rich heterocycles [3].

  • Reagents: 3-(1,1-difluoroethyl)-1H-pyrazole (1.0 eq), N-Iodosuccinimide (NIS, 1.1 eq), Acetonitrile (MeCN).

  • Procedure:

    • Dissolve the pyrazole in MeCN (0.2 M).

    • Add NIS portion-wise at room temperature.

    • Stir for 2–12 hours (monitor by TLC/LCMS for disappearance of starting material).

    • Workup: Quench with saturated aqueous

      
       (sodium thiosulfate) to remove excess iodine. Extract with EtOAc.
      
    • Purification: Silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).

Safety & Handling

  • Hazards: As with many halogenated pyrazoles, treat as an irritant (Skin Irrit. 2, Eye Irrit.[1] 2A).

  • Iodination Risks: Reactions involving elemental iodine or NIS can be exothermic. Sodium thiosulfate quench is mandatory to neutralize active iodine species.

  • Storage: Store in a cool, dry place, protected from light (iodides can degrade/discolor upon prolonged light exposure).

References

  • Deng, X., & Mani, N. S. (2008).[2] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412–2415. Link

  • Fustero, S., et al. (2008). Improved Regioselective Synthesis of Pyrazoles from 1,3-Diketones. Organic Letters.
  • Swiatek, K., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: Regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. Link

  • BenchChem. (2025).[3] Comparative Guide to the Iodination of Pyrazoles. BenchChem Technical Notes. Link

Sources

The Strategic Role of 4-Iodopyrazoles as Building Blocks in Medicinal Chemistry

[1][2][3]

Executive Summary

The pyrazole ring is a privileged scaffold in modern medicinal chemistry, appearing in numerous FDA-approved kinase inhibitors, GPCR antagonists, and anti-inflammatory agents. Within this class, 4-iodopyrazoles occupy a unique and critical niche.[1] Unlike their chloro- or bromo-analogues, the carbon-iodine (C–I) bond at the 4-position offers a distinct reactivity profile—sufficiently stable to survive early-stage N-alkylation and protection steps, yet highly reactive in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) under mild conditions.

This technical guide analyzes the synthetic utility of 4-iodopyrazoles, detailing their preparation, regioselective functionalization, and application in the synthesis of complex pharmaceutical ingredients like Crizotinib .

Synthetic Accessibility: Constructing the Core

The synthesis of 4-iodopyrazoles is generally achieved through two primary pathways: de novo cyclization or direct electrophilic halogenation of the pyrazole core. For medicinal chemistry applications where late-stage diversification is required, direct iodination is the industry standard due to its operational simplicity and high atom economy.

Direct Electrophilic Iodination

The C4 position of the pyrazole ring is the most electron-rich, making it highly susceptible to electrophilic aromatic substitution (SEAr).

Protocol A: NIS-Mediated Iodination (Standard)

This method is preferred for acid-stable substrates and offers high yields with simple workup.

  • Reagents: N-Iodosuccinimide (NIS), Trifluoroacetic acid (TFA) or Acetonitrile (MeCN).

  • Mechanism: The acid activates NIS, generating a highly electrophilic iodonium species (

    
    ) which attacks the C4 position.
    
  • Procedure:

    • Dissolve pyrazole (1.0 equiv) in MeCN (0.5 M).

    • Add NIS (1.1 equiv) portion-wise at 0 °C.

    • Stir at RT for 2–4 hours. Monitor by LCMS.

    • Quench: Add 10% aq.

      
       to remove excess iodine (indicated by color change from brown to yellow/colorless).
      
Protocol B: Oxidative Iodination (Green Chemistry)

For large-scale process chemistry, avoiding succinimide byproducts is advantageous.

  • Reagents: Iodine (

    
    ), Hydrogen Peroxide (
    
    
    ), Water.
  • Mechanism: In situ generation of hypoiodous acid (HOI).

  • Note: This method requires the pyrazole to be electron-rich; electron-withdrawing groups (EWGs) at N1 or C3/C5 may require the stronger NIS/TFA condition.

Regioselective N-Alkylation

A critical challenge in working with 4-iodopyrazoles is the tautomeric nature of the N-H bond. Alkylation can occur at N1 or N2, leading to isomeric mixtures that are difficult to separate.

  • Steric Control: Bulky substituents at C3 (e.g., t-Butyl,

    
    ) direct alkylation to the distal N1 position.
    
  • Electronic Control: EWGs at C3 makes the adjacent nitrogen less nucleophilic, favoring distal alkylation.

  • Reaction Conditions:

    • Kinetic Control (Base/Electrophile):

      
       or 
      
      
      in DMF/Acetone often yields mixtures (approx 60:40 to 90:10).
    • Michael Addition: Reaction with acrylates is often highly selective for N1.

Reactivity Profile: The Cross-Coupling Hub

The iodine atom at C4 serves as a "install-and-wait" handle. It allows chemists to build the scaffold's periphery (N-alkylation) before engaging the C4 position to couple complex aryl or heteroaryl systems.

Comparative Reactivity (C-I vs C-Br vs C-Cl)

In Pd-catalyzed oxidative addition, the rate follows the bond dissociation energy:

Implication: A 4-iodopyrazole can be selectively coupled in the presence of a chloride or bromide elsewhere in the molecule (e.g., on a pyridine coupling partner), allowing for orthogonal functionalization strategies.

Optimization of Suzuki-Miyaura Coupling

The coupling of 4-iodopyrazoles with aryl boronic acids is the most common transformation. The free N-H pyrazole can poison Pd-catalysts; therefore, N-protection or alkylation prior to coupling is recommended.

Table 1: Optimization of Suzuki Coupling for 1-methyl-4-iodopyrazole Target: 1-methyl-4-phenyl-1H-pyrazole

EntryCatalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)Notes
1

(5%)


DME/H2O8065Slow conversion
2

(3%)
dppf

Dioxane/H2O9088Robust, standard
3

(1%)
XPhos

Toluene/H2O10096 High turnover, steric bulk handled
4

(2%)
SPhos

n-BuOH10092Good for heteroaryl boronates

Case Study: Crizotinib (Xalkori®)

The synthesis of Pfizer's ALK/c-Met inhibitor, Crizotinib , perfectly illustrates the utility of the 4-iodopyrazole building block. The 4-iodo group is not merely a transient leaving group but a structural pivot point that connects the solvent-exposed piperidine tail to the kinase-hinge binding aminopyridine.

Retrosynthetic Logic
  • The Core: The pyrazole ring acts as a linker.[1]

  • The Handle: The 4-iodo substituent allows the pyrazole to be attached to the piperidine first, and then coupled to the complex chiral aminopyridine core via Suzuki coupling in the final stages. This convergent approach maximizes yield of the expensive chiral fragment.

Key Synthetic Steps
  • Nucleophilic Aromatic Substitution (

    
    ):  Pyrazole is coupled to N-Boc-4-chloropiperidine.
    
  • Iodination: The resulting N-substituted pyrazole is iodinated at C4 using NIS (Protocol A).

  • Suzuki Coupling: The 4-iodopyrazole intermediate is coupled with the boronic ester of the 2-aminopyridine core.

CrizotinibSynthesisPyrazolePyrazole(Starting Material)Intermediate1N-(Piperidinyl)pyrazolePyrazole->Intermediate1Step 1: SNArPiperidineN-Boc-4-chloropiperidinePiperidine->Intermediate1IodinationStep 2: Iodination(NIS, MeCN)Intermediate1->IodinationIodoIntermediate4-Iodo-N-(piperidinyl)pyrazole(Key Building Block)Iodination->IodoIntermediateSuzukiStep 3: Suzuki Coupling(Pd catalyst)IodoIntermediate->SuzukiBoronateAminopyridineBoronic EsterBoronate->SuzukiCrizotinibCrizotinib(ALK Inhibitor)Suzuki->Crizotinib

Caption: Simplified synthetic flow for Crizotinib highlighting the pivotal role of the 4-iodopyrazole intermediate.

Experimental Protocol: General Suzuki Coupling

Objective: Coupling of 4-iodo-1-methyl-1H-pyrazole with Phenylboronic acid.

  • Setup: In a microwave vial or round-bottom flask, charge:

    • 4-iodo-1-methyl-1H-pyrazole (1.0 mmol, 208 mg)

    • Phenylboronic acid (1.2 mmol, 146 mg)

    • 
       (0.03 mmol, 24 mg)
      
    • 
       (2.0 mmol, 276 mg)
      
  • Solvent: Add 1,4-Dioxane (4 mL) and Water (1 mL). Degas by bubbling Nitrogen for 5 mins.

  • Reaction: Seal and heat to 90 °C for 4 hours (or microwave at 110 °C for 30 mins).

  • Workup: Cool to RT. Dilute with EtOAc (20 mL), wash with water (10 mL) and brine (10 mL). Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Visualizing the Reaction Manifold

The following diagram illustrates the versatility of the 4-iodopyrazole scaffold, showing how it serves as a divergence point for various chemical spaces.

ReactionManifoldCore4-IodopyrazoleScaffoldSuzukiSuzuki-Miyaura(Ar-B(OH)2, Pd)Core->SuzukiSonogashiraSonogashira(Terminal Alkyne, Pd/Cu)Core->SonogashiraHeckHeck Reaction(Alkene, Pd)Core->HeckBuchwaldBuchwald-Hartwig(Amine, Pd)Core->BuchwaldExchangeMetal-Halogen Exchange(iPrMgCl)Core->ExchangeBiaryl4-Aryl/Heteroaryl(Kinase Inhibitors)Suzuki->BiarylAlkyne4-Alkynyl Pyrazoles(Rigid Linkers)Sonogashira->AlkyneVinyl4-Vinyl Pyrazoles(Michael Acceptors)Heck->VinylAmino4-Amino Pyrazoles(H-Bond Donors)Buchwald->AminoGrignardPyrazolyl-Mg/Li(Nucleophilic Species)Exchange->Grignard

Caption: Divergent synthesis manifold starting from the 4-iodopyrazole core.

References

  • Crizotinib Synthesis & Scale-up

    • Cui, J. J., et al. (2011). "Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry, 54(18), 6342-6363.[2]

  • Process Chemistry of 4-Iodopyrazoles

    • De Vries, A. H. M., et al. (2011). "Fit-for-Purpose Development of the Enabling Route to Crizotinib (PF-02341066)." Organic Process Research & Development, 15(6), 1230–1240.

  • Regioselectivity in Pyrazole Alkylation

    • Kallman, N. J., et al. (2022). "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." The Journal of Organic Chemistry, 87(15), 10018-10025.

  • General Cross-Coupling Methodologies

    • Usami, Y., et al. (2021).[3] "CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols." Molecules, 26(11), 3370.

  • BenchChem Technical Guide

    • "The Strategic Role of 4-Iodopyrazole in Modern Medicinal Chemistry."[4] BenchChem Application Notes.

Strategic Fluorination of Pyrazole Scaffolds: Enhancing Metabolic Stability in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the pyrazole ring is a privileged scaffold, ubiquitous in kinase inhibitors (e.g., Ruxolitinib), GPCR ligands, and anti-inflammatory agents (e.g., Celecoxib).[1] However, non-fluorinated pyrazoles frequently suffer from rapid metabolic clearance via two primary vectors: Cytochrome P450 (CYP)-mediated C-oxidation (particularly at the C4 position or alkyl substituents) and Uridine 5'-diphospho-glucuronosyltransferase (UGT)-mediated N-glucuronidation .[1]

This technical guide details how strategic fluorination—replacing C-H bonds with C-F bonds or incorporating trifluoromethyl (-CFngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) groups—mitigates these liabilities. We analyze the physicochemical causality (bond energy, pKa modulation, and lipophilicity) and provide validated experimental protocols for assessing the resulting stability gains.[1]

Mechanistic Basis of Stability

The metabolic superiority of fluorinated pyrazoles over their hydrogenated analogs stems from three fundamental physicochemical alterations.

The Thermodynamic Shield (Bond Strength)

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry.[1]

  • C-F Bond Energy: ~116 kcal/mol[1]

  • C-H Bond Energy: ~99 kcal/mol[1]

Metabolic oxidation by CYP450 enzymes typically involves hydrogen atom abstraction (HAT) or single electron transfer (SET).[1] The high activation energy required to cleave a C-F bond effectively renders the fluorinated site inert to oxidative attack, blocking "metabolic soft spots."[1]

Electronic Modulation (pKa and UGTs)

Pyrazoles are susceptible to N-glucuronidation at the secondary nitrogen (NH).[1] This reaction depends on the nucleophilicity of the nitrogen.[1]

  • Effect: Fluorine is highly electronegative (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ).[2] When attached to the pyrazole ring or a substituent (e.g., -CFngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
    
    
    
    ), it exerts a strong inductive electron-withdrawing effect (-I).
  • Result: This lowers the pKa of the pyrazole NH, reducing the electron density on the nitrogen.[1] Consequently, the nitrogen becomes a poorer nucleophile for the electrophilic glucuronic acid species (UDPGA), significantly slowing down Phase II conjugation.[1]

Lipophilicity and Protein Binding

While fluorination typically increases lipophilicity (LogP), which can theoretically increase CYP affinity, the metabolic blocking effect (steric and electronic) usually predominates.[1] However, increased LogP can lead to higher non-specific protein binding, which must be factored into intrinsic clearance (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) calculations.

Visualizing the Metabolic Shield

The following diagram illustrates the divergent metabolic fates of a standard pyrazole versus a fluorinated analog.

MetabolicPathways Substrate_H Non-Fluorinated Pyrazole (R-H) CYP CYP450 (Oxidation) Substrate_H->CYP High Affinity (C-H Abstraction) UGT UGT (Glucuronidation) Substrate_H->UGT High Nucleophilicity (N-Attack) Substrate_F Fluorinated Pyrazole (R-F/CF3) Substrate_F->CYP Blocked (Strong C-F Bond) Substrate_F->UGT Reduced Nucleophilicity (Electronic Withdrawal) Stable Intact Drug (Extended t1/2) Substrate_F->Stable Metabolic Stability Metabolite_OH Hydroxylated Metabolite (Unstable) CYP->Metabolite_OH Metabolite_Gluc N-Glucuronide Conjugate (Cleared) UGT->Metabolite_Gluc

Figure 1: Mechanistic divergence.[1] Fluorine blocks CYP-mediated abstraction and reduces UGT conjugation efficiency via electronic withdrawal.[1]

Comparative Data: Fluorine vs. Hydrogen

The table below summarizes representative data trends observed when comparing non-fluorinated pyrazole scaffolds with their fluorinated analogs. These values reflect general SAR trends derived from kinase inhibitor optimization campaigns (e.g., p38 MAP kinase or COX-2 inhibitors).[1]

ParameterNon-Fluorinated Analog (R-CHngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
Fluorinated Analog (R-CF

or R-F)
Impact Analysis
C-H Bond Dissociation ~98-100 kcal/mol~116 kcal/mol (C-F)Primary Stability Driver. Oxidative cleavage becomes energetically unfavorable.
Pyrazole NH pKa ~14.0 (Neutral/Basic)~11.0 - 12.5 (More Acidic)Reduced Glucuronidation. Lower pKa reduces N-nucleophilicity, hindering UGT attack.[1]
Metabolic Half-life (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
< 30 min (Microsomes)> 120 min (Microsomes)Significant extension of duration of action.
Intrinsic Clearance (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
High (> 50 µL/min/mg)Low (< 10 µL/min/mg)Reduced first-pass metabolism.
Lipophilicity (cLogP) 2.53.1Slight increase in lipophilicity may improve permeability but requires monitoring for solubility.[1]
ngcontent-ng-c3932382896="" class="ng-star-inserted">

Critical Insight: The substitution of a methyl group (-CH


) with a trifluoromethyl group (-CF

) on the pyrazole ring is a "magic methyl" to "magic fluoro" transition. It prevents the rapid benzylic-like oxidation of the methyl group while simultaneously protecting the ring nitrogens from conjugation.

Experimental Protocols

To rigorously validate the stability enhancement, researchers must employ a biphasic assessment covering both Phase I (Oxidation) and Phase II (Conjugation) metabolism.[1]

Protocol A: Microsomal Stability Assay (Phase I Focus)

This assay isolates CYP450 activity to measure resistance to oxidative metabolism.[1]

Reagents:

  • Pooled Liver Microsomes (Human/Rat/Mouse) - 20 mg/mL protein conc.[1]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]

  • Test Compound (1 µM final concentration to ensure linear kinetics).

  • Stop Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).[1]

Workflow:

  • Pre-incubation: Mix Microsomes (0.5 mg/mL final) + Phosphate Buffer (100 mM, pH 7.4) + Test Compound. Equilibrate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.[1]

  • Sampling: Remove aliquots (50 µL) at

    
     min.
    
  • Quenching: Immediately dispense into 150 µL Stop Solution (Ice-cold ACN).

  • Processing: Centrifuge at 4,000 rpm for 20 min to pellet protein.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent depletion.[1]

Calculation:





Protocol B: Glucuronidation Assay (Phase II Focus)

Crucial for Pyrazoles: Standard microsomal assays often lack UDPGA (the cofactor for UGTs).[1] You must supplement the reaction to see pyrazole N-glucuronidation.[1]

Modifications to Protocol A:

  • Cofactor: Replace/Add NADPH with UDPGA (Uridine 5'-diphospho-glucuronic acid) at 2-5 mM.[1]

  • Pore Forming Agent: Add Alamethicin (25 µg/mg protein) during pre-incubation.[1] UGTs are luminal enzymes; Alamethicin permeabilizes the microsomal membrane to allow UDPGA entry.[1]

Workflow Visualization

The following diagram outlines the decision tree for evaluating pyrazole stability.

StabilityWorkflow Start Candidate Synthesis Screen1 Std. Microsomal Assay (+NADPH only) Start->Screen1 Decision1 Stable? Screen1->Decision1 Screen2 Glucuronidation Assay (+UDPGA + Alamethicin) Decision1->Screen2 No (or High Clearance) Final Candidate Selection Decision1->Final Yes Result2 High Clearance (N-Gluc Liability) Screen2->Result2 Rapid Loss Design Design Strategy: Add Fluorine to Ring/Substituent Result2->Design Modify Scaffold Design->Start Re-synthesize

Figure 2: Iterative stability screening workflow emphasizing the need for specific UGT testing in pyrazole scaffolds.

Strategic Design Guidelines

When optimizing pyrazoles, apply these rules of thumb:

  • The "Magic Methyl" Replacement: If a C3- or C5-methyl group is undergoing rapid oxidation (hydroxylation -> carboxylic acid), replace it with a Trifluoromethyl (-CFngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    )  group. This blocks oxidation and retains steric bulk.[1]
    
  • N-Protection via Electronics: If the pyrazole NH is the site of glucuronidation, introduce a fluorine atom on the attached phenyl ring (if present) or the pyrazole core itself.[1] The electron withdrawal reduces the NH nucleophilicity.[1][2]

  • Watch for "Metabolic Switching": Blocking the primary soft spot (e.g., C-oxidation) may shunt metabolism to the secondary pathway (Glucuronidation).[1] Always re-test in the UDPGA-supplemented assay after fluorination.[1]

References

  • Purser, S., et al. (2008).[1] Fluorine in drug design.[1][2][3][4][5][6][7][8][9][10] Chemical Society Reviews.[1] Link

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1]

  • Foti, R. S., et al. (2016).[1] Cytochrome P450-Mediated Metabolism of Pyrazoles. Drug Metabolism and Disposition. Link

  • Dalvie, D., et al. (2002).[1] Metabolism of the Pyrazole Scaffold: Glucuronidation and Oxidation.[1] Drug Metabolism and Disposition. Link

  • Hagmann, W. K. (2008).[1] The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry. Link[1]

Sources

Technical Guide: Synthesis of 5-Substituted-4-Iodo-1H-Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of 5-substituted-4-iodo-1H-pyrazoles , a critical scaffold in medicinal chemistry (e.g., for cross-coupling reactions like Suzuki-Miyaura or Sonogashira).[1]

Executive Summary

The 4-iodo-1H-pyrazole core acts as a linchpin in drug discovery, serving as a versatile electrophile for transition-metal-catalyzed cross-couplings. While the pyrazole ring is inherently nucleophilic, the presence of substituents at the 3(5)-position significantly alters the electronics, dictating the choice of iodination strategy.

This guide moves beyond generic protocols to address the specific challenge of synthesizing 4-iodo-5-substituted-1H-pyrazoles (often tautomeric with 3-substituted forms). It prioritizes two pathways: Green Direct Iodination for electron-rich/neutral substrates and Oxidative Iodination for electron-deficient scaffolds (e.g., -CF₃).

Part 1: Strategic Analysis & Tautomeric Considerations

The Tautomerism Challenge

In 1H-pyrazoles (unsubstituted at Nitrogen), the 3- and 5-positions are tautomeric. A "5-substituted" 1H-pyrazole is chemically equivalent to a "3-substituted" 1H-pyrazole in solution due to rapid proton transfer (


).
  • Implication: Synthetic protocols typically target the 3(5)-substituted precursor.

  • Regioselectivity: Electrophilic iodination (

    
    ) occurs exclusively at C4  due to the high HOMO coefficient at this position, regardless of whether the substituent is effectively at C3 or C5.
    
Decision Matrix: Selecting the Synthetic Route

Use the following logic to determine the optimal protocol based on your substrate's electronic nature.

Synthesis_Decision_Tree Start Target: 5-Substituted-4-Iodo-1H-Pyrazole Substituent Analyze C3/C5 Substituent (R) Start->Substituent EDG Electron Donating / Neutral (e.g., -Me, -Ph, -OMe) Substituent->EDG EWG Electron Withdrawing (e.g., -CF3, -NO2, -CN) Substituent->EWG Sensitive Acid/Oxidant Sensitive Substituent->Sensitive MethodA Method A: Green Iodination (I2 / H2O2 in Water) High Atom Economy EDG->MethodA Preferred MethodB Method B: CAN-Mediated (I2 / CAN in MeCN) High Oxidative Power EWG->MethodB Required for Conversion MethodC Method C: NIS / Acid (NIS in TFA/AcOH) Controlled Activation Sensitive->MethodC Mildest Conditions

Figure 1: Decision tree for selecting the iodination protocol based on substrate electronics.

Part 2: Detailed Experimental Protocols

Method A: Green Aqueous Iodination (I₂ / H₂O₂)

Best for: Alkyl or Aryl substituted pyrazoles (Electron-rich/Neutral). Mechanism: In situ generation of hypoiodous acid (HOI) or activated iodine species without heavy metal waste.

Protocol
  • Setup: Charge a round-bottom flask with the 3(5)-substituted-1H-pyrazole (1.0 equiv) and deionized water (5 mL/mmol).

  • Reagent Addition: Add molecular iodine (I₂) (0.55 equiv). Note: Only 0.5 equiv is theoretically needed as H₂O₂ re-oxidizes iodide, but slight excess ensures completion.

  • Activation: Add Hydrogen Peroxide (30% aq., 0.6 equiv) dropwise at room temperature.

  • Reaction: Stir vigorously at 25 °C.

    • Self-Validation: The reaction mixture typically transitions from a dark purple suspension (I₂) to a lighter precipitate as the iodinated product crashes out.

  • Monitoring: Check TLC (Ethyl Acetate/Hexane). Look for the disappearance of the starting material spot and the appearance of a less polar spot (iodine increases lipophilicity).

  • Workup:

    • Quench with 10% aqueous Sodium Thiosulfate (

      
      ) to remove unreacted iodine (color change: brown 
      
      
      
      clear/white).
    • Filter the precipitate.[2] Wash with cold water.

    • Dry under vacuum.[3]

Key Insight: This method relies on the "iodine atom economy" where H₂O₂ oxidizes the byproduct HI back to I₂, allowing for sub-stoichiometric iodine usage [1, 3].

Method B: Ceric Ammonium Nitrate (CAN) Mediated Iodination

Best for: Electron-deficient pyrazoles (e.g., 3-trifluoromethyl-1H-pyrazole).[4] Mechanism: CAN acts as a Single Electron Transfer (SET) oxidant, generating a highly electrophilic iodine radical cation (


 equivalent) capable of overcoming the deactivated ring.
Protocol
  • Setup: Dissolve 3-(trifluoromethyl)-1H-pyrazole (1.0 equiv) in Acetonitrile (MeCN) (anhydrous not strictly required but preferred).

  • Reagent Addition: Add I₂ (0.6–1.0 equiv) followed by CAN (0.6–1.0 equiv).

  • Reaction: Heat to Reflux (80 °C) .

    • Causality: Room temperature is insufficient for -CF₃ deactivated rings. Thermal energy is required to overcome the activation barrier for the

      
       on the electron-poor C4.
      
  • Monitoring: Reaction time is typically 3–12 hours. Monitor by LC-MS or TLC.

  • Workup:

    • Evaporate MeCN under reduced pressure.

    • Redissolve residue in Ethyl Acetate.

    • Wash with sat.[3][5]

      
       (removes I₂) and brine.
      
    • Dry over

      
       and concentrate.
      

Key Insight: For 3-CF₃ pyrazoles, this method yields the 4-iodo product exclusively. Direct lithiation (n-BuLi) of the same substrate would preferentially attack C5 (the N-H proton), leading to 5-iodo products if trapped, or N-alkylation artifacts [5, 6].

Part 3: Mechanistic Visualization

Understanding the electrophilic aromatic substitution (


) pathway is crucial for troubleshooting.

Iodination_Mechanism Reagents I2 + Oxidant (H2O2 or CAN) ActiveSpecies Electrophilic Iodine (I+ or I-OH2+) Reagents->ActiveSpecies Oxidation SigmaComplex Sigma Complex (C4-Iodium Intermediate) ActiveSpecies->SigmaComplex Attack at C4 (HOMO) Pyrazole 3(5)-Substituted Pyrazole Pyrazole->SigmaComplex Product 4-Iodo-5-Substituted Pyrazole SigmaComplex->Product Deprotonation (-H+)

Figure 2: Mechanistic pathway for the electrophilic iodination of pyrazoles at the C4 position.

Part 4: Comparative Data & Troubleshooting

Yield & Condition Comparison

The following table summarizes expected outcomes based on recent literature [1, 5, 8].

Substrate (R=)MethodReagentsTempYield (%)Notes
-Phenyl A

RT90-98%Precipitates pure; very clean.
-Methyl A

RT85-95%Highly scalable.
-CF₃ B

80°C75-88%Requires heat; Method A fails here.
-COOEt C

60°C70-82%Ester stable in acid; sensitive to H₂O₂.
-NO₂ B/C

or

Reflux60-75%Strongly deactivated; requires excess oxidant.
Troubleshooting Guide
  • Problem: Low conversion for electron-poor substrates.

    • Solution: Switch from Method A to Method B. Increase temperature to reflux. Add a Lewis acid catalyst (e.g.,

      
      ) if using NIS.
      
  • Problem: Polychlorination/Polyiodination.

    • Solution: Unlikely at C3/C5 due to steric/electronic blocking, but ensure stoichiometry is controlled (1.0–1.1 equiv active I).

  • Problem: N-Iodination (unstable intermediate).

    • Solution: N-Iodo species are kinetic products. Heating usually rearranges them to the thermodynamic C4-Iodo product. Ensure the reaction runs long enough.

References

  • BenchChem. (2025).[2][3][5] A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals. BenchChem. Link

  • Saito, A., Yoshida, K., & Togo, H. (2022). Facile One-Pot Preparation of 5-Substituted 4-Iodo-1-tosylpyrazoles from N-Propargyl-N′-tosylhydrazines through Iodocyclization. Synthesis, 54(13), 3114-3124.[6] Link

  • Li, H., et al. (2015). Green Iodination of Pyrazoles with Iodine/Hydrogen Peroxide in Water. ResearchGate. Link

  • Deng, X., & Mani, N. S. (2008).[7] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412-2415. Link

  • Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2025).[4] Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. Link

  • National Institutes of Health. (2025).[2][3][5][6][8][9][10][11] Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles. PMC. Link

  • Dahatonde, D. J., et al. (2025).[8][10] Iodine‐Mediated One‐Pot Synthesis of 1,4,5‐Substituted Pyrazoles from MBH Acetates. ResearchGate. Link

  • Organic Chemistry Portal. (2022). Synthesis of 4-iodopyrazoles. Organic Chemistry Portal. Link

Sources

Methodological & Application

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 5-(1,1-Difluoroethyl)-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Pyrazoles

The pyrazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs for its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-infective properties.[1] The introduction of fluorine atoms or fluorine-containing motifs, such as the 1,1-difluoroethyl group, into these scaffolds can profoundly enhance their pharmacological profiles.[2][3] The difluoroethyl group often improves metabolic stability, membrane permeability, and binding affinity by modulating the electronic properties and lipophilicity of the parent molecule.

This guide focuses on a highly versatile building block: 5-(1,1-Difluoroethyl)-4-iodo-1H-pyrazole. The presence of an iodine atom at the C4 position provides a reactive handle for palladium-catalyzed cross-coupling reactions, one of the most powerful toolsets in modern synthetic chemistry for forming carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.[4][5] The high reactivity of the carbon-iodine bond facilitates facile oxidative addition to palladium(0) catalysts, making this substrate ideal for a range of transformations.[5] These reactions enable the rapid diversification of the pyrazole core, allowing researchers to construct vast libraries of novel compounds for drug discovery and development programs.[6]

This document provides detailed application notes and step-by-step protocols for three seminal palladium-catalyzed reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—using 5-(1,1-Difluoroethyl)-4-iodo-1H-pyrazole as the electrophilic partner.

The General Mechanism: A Palladium-Powered Catalytic Cycle

Palladium-catalyzed cross-coupling reactions, despite their different named variations, operate through a generally conserved catalytic cycle involving Pd(0) and Pd(II) oxidation states.[7][8] Understanding this fundamental pathway is crucial for troubleshooting and optimizing reaction conditions.

The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 4-iodopyrazole, forming a square planar Pd(II) complex. This is often the rate-determining step.[4][9]

  • Transmetalation: The organic group from a second reagent (e.g., an organoboron, organocopper, or amine) is transferred to the palladium center, displacing the iodide.[9][10]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst to re-enter the cycle.[4][10]

General_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X (4-Iodopyrazole) pd_complex R¹-Pd(II)L₂-X (Pyrazolyl-Pd Complex) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R²-M (Coupling Partner) coupled_complex R¹-Pd(II)L₂-R² transmetalation->coupled_complex reductive_elimination Reductive Elimination coupled_complex->reductive_elimination reductive_elimination->pd0 R¹-R² (Product)

Figure 1: General catalytic cycle for Pd-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

Application Notes

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction, celebrated for its operational simplicity, mild conditions, and the low toxicity of its boron-based reagents.[11][12] It is the method of choice for synthesizing biaryl and vinyl-substituted pyrazoles.

Causality Behind Component Selection:

  • Catalyst: A palladium(0) source is required. While Pd(PPh₃)₄ is a classic choice, modern pre-catalysts like XPhos Pd G2 or SPhos Pd G2 offer higher activity and stability, often allowing for lower catalyst loadings and milder conditions.[11][13] These pre-catalysts facilitate the in situ generation of the active monoligated Pd(0) species crucial for efficient catalysis.[14]

  • Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are critical. The steric bulk promotes the formation of a coordinatively unsaturated 14-electron Pd(0) species that readily undergoes oxidative addition. The electron-donating nature of the ligand accelerates the final reductive elimination step.[15]

  • Base: A base is essential for activating the boronic acid. It forms a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which facilitates the transmetalation step.[12] Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. The choice depends on the substrate's sensitivity and the desired reactivity; Cs₂CO₃ is often more effective for challenging couplings.[11]

  • Solvent: A mixed solvent system, typically an organic solvent (like 1,4-dioxane, DME, or toluene) with water, is used to dissolve both the organic substrates and the inorganic base.[5][11]

A Note on the Pyrazole N-H: The N-H proton of the pyrazole is weakly acidic and can potentially interact with the base or catalyst. For many Suzuki couplings, the reaction proceeds without N-protection.[16] However, if side reactions or catalyst inhibition are observed, protection of the pyrazole nitrogen with a group like Boc (tert-butyloxycarbonyl) or Trityl may be necessary.[5][17]

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling an arylboronic acid with 5-(1,1-Difluoroethyl)-4-iodo-1H-pyrazole.

Materials:

  • 5-(1,1-Difluoroethyl)-4-iodo-1H-pyrazole

  • Aryl- or heteroarylboronic acid (1.2-1.5 equiv)

  • Pd(OAc)₂ (2-5 mol%) or XPhos Pd G2 (1-2 mol%)

  • SPhos (4-10 mol%, if using Pd(OAc)₂)

  • K₂CO₃ or K₃PO₄ (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Schlenk tube or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure:

  • To a Schlenk tube, add 5-(1,1-Difluoroethyl)-4-iodo-1H-pyrazole (1.0 equiv), the boronic acid (1.2 equiv), the palladium catalyst (e.g., XPhos Pd G2, 2 mol%), and the base (e.g., K₂CO₃, 2.5 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1, to achieve a concentration of ~0.1 M). The mixture should be degassed by sparging with argon for 10-15 minutes prior to addition.[5]

  • Seal the tube and heat the reaction mixture at 80-110 °C for 2-16 hours, with stirring.[5] For microwave-assisted synthesis, irradiate at 90-120 °C for 10-30 minutes.[11]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-5-(1,1-difluoroethyl)-1H-pyrazole.

Data Presentation: Representative Suzuki-Miyaura Conditions
Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Approx. Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃ (2.0)Dioxane/H₂O1001285-95
4-Methoxyphenylboronic acidXPhos Pd G2 (1.5)-K₃PO₄ (2.0)Dioxane/H₂O90890-98
3-Pyridylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃ (2.5)DME/H₂O901670-85
2-Thienylboronic acidXPhos Pd G2 (2)-K₂CO₃ (3.0)Toluene/H₂O110680-90

Sonogashira Coupling: Accessing Arylalkynes

Application Notes

The Sonogashira coupling is the premier method for forming a bond between an sp² carbon (from an aryl halide) and an sp carbon (from a terminal alkyne).[18][19] This reaction is invaluable for synthesizing conjugated enynes and arylalkynes, which are important intermediates in pharmaceuticals and materials science.[6][19]

Causality Behind Component Selection:

  • Palladium Catalyst: As with the Suzuki coupling, a Pd(0) source is necessary. Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are classic catalysts for this transformation.[10]

  • Copper(I) Co-catalyst: The traditional Sonogashira reaction employs a copper(I) salt (e.g., CuI) as a co-catalyst.[10][19] The copper(I) reacts with the terminal alkyne to form a copper acetylide intermediate. This species is more reactive and readily undergoes transmetalation with the Pd(II) complex, which is typically the rate-determining step.[20]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required. It serves two purposes: it deprotonates the terminal alkyne to facilitate the formation of the copper acetylide, and it acts as a solvent and a scavenger for the HI generated during the reaction.[10][18]

  • Copper-Free Conditions: A significant advancement is the development of copper-free Sonogashira couplings. These are advantageous as they avoid the formation of undesired alkyne homocoupling (Glaser coupling) products, which are catalyzed by copper. These conditions typically require a stronger base (e.g., piperidine, Cs₂CO₃) and a more active palladium/ligand system to facilitate the direct transmetalation from a palladium-alkyne π-complex.[20]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Pyrazolyl-Pd(II)L₂-I pd0->pd_complex Oxidative Addition (Pyrazolyl-I) coupled_complex Pyrazolyl-Pd(II)L₂-C≡CR² pd_complex->coupled_complex Transmetalation coupled_complex->pd0 Reductive Elimination (Product) cu_i CuI cu_acetylide Cu-C≡CR² cu_i->cu_acetylide H-C≡CR² + Base cu_acetylide->pd_complex Transfers Acetylide to Palladium cu_acetylide->cu_i

Figure 2: Cooperative catalytic cycles in a classic Sonogashira coupling.
Detailed Protocol: Sonogashira Coupling (Copper-Catalyzed)

Materials:

  • 5-(1,1-Difluoroethyl)-4-iodo-1H-pyrazole

  • Terminal Alkyne (1.1-1.5 equiv)

  • PdCl₂(PPh₃)₂ (2-5 mol%)

  • Copper(I) Iodide (CuI) (1-5 mol%)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (used as solvent or co-solvent)

  • Anhydrous THF or DMF (optional solvent)

  • Schlenk tube

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure:

  • To a Schlenk tube, add 5-(1,1-Difluoroethyl)-4-iodo-1H-pyrazole (1.0 equiv), PdCl₂(PPh₃)₂ (3 mol%), and CuI (3 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add an anhydrous solvent like THF, followed by degassed triethylamine (3.0 equiv).

  • Add the terminal alkyne (1.2 equiv) via syringe.

  • Stir the reaction mixture at room temperature to 60 °C for 4-24 hours. The reaction is often run under a positive pressure of argon.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Sonogashira Conditions
Coupling PartnerPd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Time (h)Approx. Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (3)TEATHFRT1280-90
TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (5)DIPEADMF50890-98
1-HexynePdCl₂(PPh₃)₂ (2)CuI (2)TEATEA60675-85
Propargyl AlcoholPdCl₂(PPh₃)₂ (4)CuI (4)TEATHF401670-80

Buchwald-Hartwig Amination: Constructing C-N Bonds

Application Notes

The Buchwald-Hartwig amination is a transformative reaction for forming carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[21] It allows for the coupling of aryl halides with a vast range of primary and secondary amines, amides, and other nitrogen nucleophiles under relatively mild conditions, overcoming the limitations of classical methods like the Ullmann condensation.[21][22]

Causality Behind Component Selection:

  • Catalyst/Ligand System: This is the most critical parameter. The reaction is highly sensitive to the choice of phosphine ligand, which dictates the scope and efficiency.[17][21]

    • For primary amines and anilines , bulky, electron-rich biaryl phosphine ligands like XPhos or RuPhos are often superior.

    • For secondary amines , ligands like tBuDavePhos or BrettPhos can be highly effective.[23]

    • The palladium source is typically Pd(OAc)₂ or a pre-formed pre-catalyst like XPhos Pd G3.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile and facilitating the formation of the key palladium-amido intermediate.[21] Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄) are common choices. NaOtBu is a very strong base suitable for a wide range of amines, while K₃PO₄ is milder and can be used for more sensitive substrates.

  • Solvent: Anhydrous, aprotic polar solvents like toluene, 1,4-dioxane, or THF are typically used to ensure the stability of the strongly basic reaction medium.

Challenges:

  • β-Hydride Elimination: Primary alkylamines containing β-hydrogens can be challenging substrates, as the corresponding palladium-amido complex can undergo β-hydride elimination as a side reaction.[17] Careful selection of a highly active catalyst system that promotes rapid reductive elimination can minimize this issue.

  • N-Arylation of the Pyrazole: The pyrazole N-H is also a potential site for arylation. While C-arylation is generally favored with 4-iodopyrazoles, N-arylation can be a competing pathway. Using a bulky N-protecting group or carefully optimizing conditions can ensure selectivity for C-N bond formation at the C4 position.[22]

Detailed Protocol: Buchwald-Hartwig Amination

Materials:

  • 5-(1,1-Difluoroethyl)-4-iodo-1H-pyrazole

  • Amine (primary or secondary) (1.2-2.0 equiv)

  • Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1-2 mol%)

  • Biarylphosphine Ligand (e.g., XPhos, tBuDavePhos) (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4-2.5 equiv)

  • Anhydrous Toluene or 1,4-Dioxane

  • Glovebox or Schlenk line technique

  • Oven-dried glassware

Step-by-Step Procedure:

  • In a glovebox, add the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%), the ligand (e.g., XPhos, 3.5 mol%), and the base (e.g., NaOtBu, 1.5 equiv) to an oven-dried Schlenk tube.

  • Add 5-(1,1-Difluoroethyl)-4-iodo-1H-pyrazole (1.0 equiv).

  • Remove the tube from the glovebox. Add the anhydrous solvent (e.g., toluene, to ~0.1 M) followed by the amine (1.2 equiv) under an inert atmosphere.

  • Seal the tube and heat the reaction mixture at 80-110 °C for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool to room temperature and quench carefully by adding saturated aqueous NH₄Cl.

  • Dilute with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Buchwald-Hartwig Conditions
AminePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Approx. Yield (%)
MorpholinePd₂(dba)₃ (1.5)tBuDavePhos (3.5)NaOtBu (1.5)Toluene1001680-90
AnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2.0)Dioxane1101275-85
BenzylaminePd₂(dba)₃ (2)RuPhos (4)LHMDS (1.8)Toluene902065-75
PyrrolidinePd₂(dba)₃ (1)tBuDavePhos (2.5)NaOtBu (1.4)Toluene80885-95

References

  • Vertex AI Search. (2025, September 4).
  • Vertex AI Search. Cross-Coupling Reactions Guide.
  • BenchChem. (2025). Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions.
  • National Center for Biotechnology Information. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC.
  • Chemistry LibreTexts. (2020, July 1). 17.
  • BenchChem. (2025). Protocols for the N-arylation of 4-Iodopyrazole: A Detailed Guide for Researchers.
  • Nobel Prize Outreach. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • BenchChem. (2025).
  • Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4586.
  • Fustero, S., et al. (2021).
  • Sigma-Aldrich.
  • Wikipedia.
  • ResearchGate.
  • ResearchGate. Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
  • Royal Society of Chemistry.
  • ACS Publications. (2016, December 8).
  • ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Hanamoto, T., et al. (2005). Palladium catalyzed cross-coupling reaction of 5-tributylstannyl-4-fluoropyrazole.
  • Świątek, K., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances.
  • National Center for Biotechnology Information.
  • Organic Chemistry Portal. Suzuki Coupling.
  • ACS Publications. (2022, July 11). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • Peglow, T. J., et al. (2024). Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions. Chemistry – An Asian Journal, 19(23), e202400749.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • Research and Reviews. (2024, September 25).
  • Wikipedia. Sonogashira coupling.
  • Royal Society of Chemistry.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • ResearchGate. (2025, August 10). Synthesis of 4-iodopyrazoles: A Brief Review.
  • Royal Society of Chemistry. Carbonylative Sonogashira coupling of terminal alkynes with aryl iodides under atmospheric pressure of CO using Pd(ii)
  • ResearchGate. Sonogashira reaction between aryl iodides and terminal alkynes in presence of Cu(OTf)
  • National Center for Biotechnology Information. (2021, August 18). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds” - PMC.
  • National Center for Biotechnology Information.
  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Iodopyrazole.

Sources

Application Notes and Protocols: N-Alkylation of 5-(1,1-Difluoroethyl)-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-alkylated pyrazoles are a cornerstone of modern medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents.[1][2][3][4] This application note provides a comprehensive guide to the N-alkylation of 5-(1,1-Difluoroethyl)-4-iodo-1H-pyrazole, a valuable and functionalized building block. We will delve into the critical aspects of regioselectivity, reaction optimization, and provide detailed, field-proven protocols. The causality behind experimental choices will be thoroughly explained to ensure both reproducibility and a deep understanding of the underlying chemical principles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic endeavors.

Introduction: The Significance of N-Alkylated Pyrazoles

The pyrazole motif is a privileged scaffold in pharmaceutical and agrochemical research, with numerous approved drugs and clinical candidates featuring this heterocycle.[1][2] The strategic N-alkylation of the pyrazole ring is a powerful tool for modulating a compound's physicochemical properties, including its solubility, metabolic stability, and target-binding affinity. The specific substrate, 5-(1,1-Difluoroethyl)-4-iodo-1H-pyrazole, is of particular interest due to the presence of three key functional groups:

  • The Pyrazole Core: A stable aromatic heterocycle with two nitrogen atoms, offering sites for substitution and interaction with biological targets.

  • The 1,1-Difluoroethyl Group: This moiety can serve as a bioisostere for other functional groups and can enhance metabolic stability and binding affinity through favorable interactions.

  • The Iodo Group: A versatile synthetic handle that allows for further functionalization through various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[5][6]

The primary challenge in the N-alkylation of unsymmetrical pyrazoles is controlling the regioselectivity, as the reaction can potentially occur at either of the two nitrogen atoms (N1 or N2), leading to a mixture of regioisomers that can be difficult to separate.[1][2][7] This guide will address this challenge by providing protocols and strategies to achieve high regioselectivity.

Understanding Regioselectivity in Pyrazole N-Alkylation

The regiochemical outcome of pyrazole N-alkylation is a complex interplay of steric and electronic factors.[1][7]

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. Bulky substituents on the pyrazole ring or a bulky alkylating agent will direct the reaction to the more accessible nitrogen.[7]

  • Electronic Effects: The electronic properties of substituents on the pyrazole ring influence the nucleophilicity of the nitrogen atoms.[7] Electron-withdrawing groups, like the 1,1-difluoroethyl and iodo groups in our target molecule, decrease the electron density of the adjacent nitrogen atoms, impacting their reactivity.

  • Reaction Conditions: The choice of base, solvent, and counter-ion can significantly influence the N1/N2 ratio.[1] For instance, the use of different bases can sometimes lead to opposite regioselectivity.[7]

For 5-(1,1-Difluoroethyl)-4-iodo-1H-pyrazole, the substituents at the 4- and 5-positions create a distinct steric and electronic environment around the two nitrogen atoms. The bulky iodo and difluoroethyl groups are expected to direct alkylation towards the N1 position, which is sterically less encumbered.

Recommended Protocol: Base-Mediated N-Alkylation

This protocol outlines a reliable and general procedure for the N-alkylation of 5-(1,1-Difluoroethyl)-4-iodo-1H-pyrazole using a variety of alkyl halides. The use of cesium carbonate as a base in a polar aprotic solvent like N,N-dimethylformamide (DMF) is often effective in promoting clean and efficient alkylation.[8][9][10]

Materials and Reagents
Reagent/MaterialGradeSupplier
5-(1,1-Difluoroethyl)-4-iodo-1H-pyrazole≥95%Commercially Available
Alkyl Halide (e.g., Iodomethane, Benzyl Bromide)Reagent GradeCommercially Available
Cesium Carbonate (Cs₂CO₃)≥99%Commercially Available
Anhydrous N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
Brine (Saturated Aqueous NaCl)-Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available
Silica Gel230-400 meshCommercially Available
Round-bottom flask-Standard laboratory supplier
Magnetic stirrer and stir bar-Standard laboratory supplier
Inert atmosphere setup (Nitrogen or Argon)-Standard laboratory supplier
Step-by-Step Experimental Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-(1,1-Difluoroethyl)-4-iodo-1H-pyrazole (1.0 eq) and cesium carbonate (1.5 eq).

  • Inert Atmosphere: Place the flask under an inert atmosphere of nitrogen or argon.

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.1-0.2 M with respect to the pyrazole starting material.

  • Initial Stirring: Stir the suspension at room temperature for 15-30 minutes.

  • Addition of Alkylating Agent: Add the alkylating agent (1.1-1.2 eq) dropwise to the stirred suspension at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time will vary depending on the reactivity of the alkylating agent, but a typical range is 4-24 hours at room temperature. Gentle heating (e.g., to 50-60 °C) can be applied to accelerate the reaction if necessary.

  • Work-up: Upon completion of the reaction, pour the mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated pyrazole.[7][11]

Reaction Workflow Diagram

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Combine Pyrazole and Cs₂CO₃ Add_Solvent Add Anhydrous DMF Start->Add_Solvent Inert_Atmosphere Establish Inert Atmosphere Add_Solvent->Inert_Atmosphere Add_Alkyl_Halide Add Alkylating Agent Inert_Atmosphere->Add_Alkyl_Halide Stir_Monitor Stir and Monitor (TLC/LC-MS) Add_Alkyl_Halide->Stir_Monitor Quench Quench with Water Stir_Monitor->Quench Extract Extract with EtOAc Quench->Extract Wash_Dry Wash with Brine, Dry (Na₂SO₄) Extract->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Purify Column Chromatography Concentrate->Purify End Characterize Product (NMR, MS) Purify->End

Caption: General experimental workflow for the base-mediated N-alkylation of pyrazoles.

Optimization and Troubleshooting

ParameterRecommendationRationale
Base Cesium carbonate (Cs₂CO₃) is a good starting point. Sodium hydride (NaH) can also be used for complete deprotonation, potentially improving regioselectivity in some cases.[1][7] Potassium carbonate (K₂CO₃) is a milder and more economical option.The choice of base can significantly impact the reaction rate and regioselectivity. Cesium salts are known to enhance the rate of N-alkylation reactions.
Solvent Anhydrous DMF is generally effective.[12] Acetonitrile (MeCN) or Dimethyl Sulfoxide (DMSO) can also be considered.Polar aprotic solvents are preferred as they effectively solvate the cation of the pyrazole salt, leaving the anion more nucleophilic.[7]
Temperature Start at room temperature. Gentle heating (40-80 °C) can be applied if the reaction is sluggish.Higher temperatures can increase the reaction rate but may also lead to side reactions or decreased regioselectivity.
Alkylating Agent Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides.[7]The reactivity of the alkylating agent follows the order I > Br > Cl > OTs.[7]
Low Yield Ensure all reagents and solvents are anhydrous. Consider using a more reactive alkylating agent or a stronger base like NaH.Moisture can quench the base and hinder the reaction. The reactivity of both the pyrazole and the alkylating agent are key to achieving high yields.
Mixture of Isomers If a significant amount of the N2 isomer is formed, consider using a bulkier alkylating agent to increase steric hindrance at the N2 position.[7] Alternatively, changing the base and solvent system can alter the regioselectivity.Steric and electronic factors, as well as the specific reaction conditions, all play a role in determining the N1/N2 ratio.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • Reagents:

    • N,N-Dimethylformamide (DMF): DMF is a potential reproductive toxin and should be handled with care.[12] Avoid inhalation and skin contact.

    • Alkylating Agents: Many alkylating agents are toxic, and some are suspected carcinogens. Handle with extreme caution and avoid exposure.

    • Cesium Carbonate: Cesium carbonate is a strong base and can cause irritation upon contact.[8]

    • Sodium Hydride (if used): NaH is a flammable solid that reacts violently with water. Handle under an inert atmosphere and quench with extreme care.

Conclusion

The N-alkylation of 5-(1,1-Difluoroethyl)-4-iodo-1H-pyrazole is a crucial transformation for the synthesis of novel and diverse molecular entities for drug discovery and development. By carefully selecting the reaction conditions, particularly the base and solvent, high yields and excellent regioselectivity for the desired N1-alkylated product can be achieved. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully perform this reaction and to troubleshoot any challenges that may arise.

References

  • Feng, B., Li, Y., Li, H., Zhang, X., Xie, H., Cao, H., Yu, L., & Xu, Q. (2018). N,N-Dimethylformamide (DMF)-Promoted Specific N-Alkylation of Hydroxyl N-Heterocycles with Organohalides: A Direct and Efficient Method for Synthesis of Pyridone Derivatives. Journal of Organic Chemistry, 83(12), 6769-6775. Available at: [Link]

  • Zarudnitskii, E. V., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 24(21), 15855. Available at: [Link]

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018–10025. Available at: [Link]

  • Yilmaz, I., & Ceylan, S. (2021). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Advanced Synthesis & Catalysis, 363(15), 3639-3670. Available at: [Link]

  • Zarudnitskii, E. V., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. National Center for Biotechnology Information. Available at: [Link]

  • Feng, H., Wang, T., Feng, B., & Xu, Q. (2021). N,N-Dimethylformamide (DMF)-Promoted Specific N-Alkylation of Hydroxyl N-Heterocycles with Organohalides: A Direct and Efficient Method for Synthesis of Pyridone Derivatives. Chinese Journal of Organic Chemistry, 41(7), 2831-2838. Available at: [Link]

  • ResearchGate. (n.d.). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved February 25, 2026, from [Link]

  • ResearchGate. (n.d.). 2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid | Request PDF. Retrieved February 25, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of pyrazole N-alkylation conditions. Retrieved February 25, 2026, from [Link]

  • O'Neill, B. M., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 108-121. Available at: [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Wikipedia. (n.d.). Dimethylformamide. Retrieved February 25, 2026, from [Link]

  • ResearchGate. (n.d.). N -Alkylation of N-H Compounds in N , N -Dimethylformamide Dialkyl Acetal. Retrieved February 25, 2026, from [Link]

  • ResearchGate. (n.d.). Cesium Carbonate Catalyzed Aza-Michael Addition of Pyrazole to α , β -Unsaturated Ketones | Request PDF. Retrieved February 25, 2026, from [Link]

  • SpringerLink. (n.d.). Cesium carbonate as a mediated inorganic base in some organic transformations. Retrieved February 25, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides Under Microwave Irradiation. Retrieved February 25, 2026, from [Link]

  • Semantic Scholar. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved February 25, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of 4-iodopyrazoles: A Brief Review. Retrieved February 25, 2026, from [Link]

  • Google Patents. (n.d.). US5705656A - N-alkylation method of pyrazole.
  • ChemRxiv. (n.d.). Practical Synthesis of Pyrazol-4-thiols. Retrieved February 25, 2026, from [Link]

  • DeLuca, M. R., & Kerwin, S. M. (2000). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Synthetic Communications, 30(16), 2895-2905. Available at: [Link]

  • Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2023). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Beilstein Journal of Organic Chemistry, 19, 448-456. Available at: [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PYRAZOLE DERIVATIVES. Retrieved February 25, 2026, from [Link]

  • PubMed. (2022, July 25). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved February 25, 2026, from [Link]

  • Derdour, A., et al. (2007). SYNTHESIS OF NEW DERIVATIVES OF 4,5-DIHYDRO-1H-PYRAZOLE VIA 4-ALLYL-2-METHOXYPHENOL. Chemistry of Heterocyclic Compounds, 43(1), 28-34. Available at: [Link]

Sources

Application Notes and Protocols for C-H Activation Strategies Involving Difluoroethyl Pyrazole Motifs

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Difluoroethyl Pyrazoles in Modern Chemistry

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and modulated lipophilicity, make fluorinated motifs highly sought after.[1][2] Among these, the difluoroethyl group offers a compelling balance of electronic properties and steric demand. When appended to a pyrazole core—a privileged heterocycle in medicinal chemistry—the resulting difluoroethyl pyrazole motif presents a powerful building block for the synthesis of novel bioactive compounds and advanced materials.[2][3][4]

This guide provides a comprehensive overview of transition-metal-catalyzed carbon-hydrogen (C-H) activation strategies for the functionalization of difluoroethyl pyrazole motifs. By leveraging the innate reactivity of C-H bonds, these methods offer a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.[5] We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and discuss the critical parameters that govern their success.

Core Concepts in C-H Activation of Pyrazoles

Transition-metal-catalyzed C-H activation is a powerful tool for the direct formation of new carbon-carbon and carbon-heteroatom bonds.[5] In the context of pyrazoles, the regioselectivity of C-H functionalization is often dictated by the inherent electronic properties of the ring and the use of directing groups.[6][7]

The Role of the Pyrazole Ring as a Directing Group: The pyrazole moiety itself can act as a directing group, coordinating to the metal center and facilitating the activation of a nearby C-H bond. This is particularly effective for the functionalization of C-H bonds on substituents attached to the pyrazole nitrogen.[8][9][10] The formation of a stable five- or six-membered metallacycle is a key driving force for these transformations.[8]

Electronic Effects: The presence of electron-withdrawing groups, such as the difluoroethyl moiety, on the pyrazole ring can influence the acidity of the ring C-H bonds, making them more susceptible to activation.[6][7] This electronic guidance can be exploited to achieve regioselective functionalization at specific positions on the pyrazole core.

Synthesis of N-(2,2-Difluoroethyl)-1H-pyrazole: The Starting Point

A reliable synthesis of the N-(2,2-difluoroethyl)-1H-pyrazole starting material is paramount. While various methods for the N-alkylation of pyrazoles exist, controlling regioselectivity can be a challenge.[1][9] A common and effective approach involves the direct alkylation of pyrazole with a suitable 2,2-difluoroethylating agent.

Protocol 1: Synthesis of N-(2,2-Difluoroethyl)-1H-pyrazole

This protocol details the N-alkylation of pyrazole using 2-bromo-1,1-difluoroethane.

Materials:

  • Pyrazole

  • 2-Bromo-1,1-difluoroethane

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for extraction and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add pyrazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMF to achieve a concentration of 0.2-0.5 M with respect to the pyrazole.

  • Stir the suspension at room temperature for 30 minutes.

  • Add 2-bromo-1,1-difluoroethane (1.2 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-(2,2-difluoroethyl)-1H-pyrazole.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a mild and effective base for the deprotonation of pyrazole, facilitating its nucleophilic attack on the electrophilic difluoroethylating agent.

  • Solvent: Anhydrous DMF is a polar aprotic solvent that effectively solubilizes the reactants and promotes the SN2 reaction.

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

  • Temperature: Heating is necessary to overcome the activation energy of the reaction and drive it to completion in a reasonable timeframe.

Palladium-Catalyzed C(sp³)-H Arylation of N-(2,2-Difluoroethyl)pyrazoles

The direct arylation of unactivated C(sp³)-H bonds is a significant challenge in organic synthesis. However, by employing a directing group strategy, this transformation can be achieved with high efficiency and selectivity. In this case, the pyrazole ring itself serves as the directing group to facilitate the arylation of the difluoroethyl moiety.[8][9]

Workflow for Pyrazole-Directed C(sp³)-H Arylation

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_workup Workup & Purification Start_Substrate N-(2,2-Difluoroethyl)pyrazole Activation Pyrazole-Directed C(sp³)-H Activation Start_Substrate->Activation Start_Reagent Aryl Iodide Coupling C-C Bond Formation Start_Reagent->Coupling Catalyst Pd(OAc)₂ Catalyst->Activation Oxidant Ag₂O Oxidant->Coupling Solvent AcOH / HFIP Solvent->Activation Temperature 100-120 °C Temperature->Activation Activation->Coupling Product β-Arylated Difluoroethyl Pyrazole Coupling->Product Workup Aqueous Workup & Extraction Product->Workup Purification Column Chromatography Workup->Purification G cluster_cycle Pd(II)/Pd(IV) Catalytic Cycle PdII Pd(II) Metallacycle Five-membered Palladacycle PdII->Metallacycle + Pyrazole - HX Pyrazole N-(2,2-Difluoroethyl)pyrazole PdIV Pd(IV) Intermediate Metallacycle->PdIV + Ar-I (Oxidative Addition) Product β-Arylated Product PdIV->Product Reductive Elimination Product->PdII Regenerates Catalyst ArI Ar-I

Sources

Troubleshooting & Optimization

Technical Support Center: Regiocontrol in 5-(1,1-Difluoroethyl) Pyrazole Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist Ticket ID: REGIO-CF2Me-001

Executive Summary

You are likely here because the functionalization of 3-(1,1-difluoroethyl)-1H-pyrazole (tautomeric with the 5-isomer) is yielding a mixture of regioisomers, or predominantly the "wrong" isomer.

The 1,1-difluoroethyl (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) group presents a unique challenge: it exerts a strong electron-withdrawing effect  (similar to 

) while possessing significant steric bulk (approaching an isopropyl group). This duality drives the reaction kinetics heavily toward one pathway, often requiring specific synthetic interventions to reverse.[1]

This guide provides a self-validating workflow to predict, control, and confirm regioselectivity during N-alkylation and arylation.

Part 1: The Diagnostic Phase (Isomer Identification)[3]

Before optimizing, you must definitively identify which isomer you are currently producing.[1][2] Do not rely solely on LCMS retention times, as these isomers are often isobaric and co-eluting.[1][2]

Nomenclature Clarification
  • Starting Material: 3-(1,1-difluoroethyl)-1H-pyrazole (Tautomer A)

    
     5-(1,1-difluoroethyl)-1H-pyrazole (Tautomer B).
    
  • Product A (1,3-Isomer): 1-alkyl-3-(1,1-difluoroethyl)pyrazole. (Distal alkylation).[2]

  • Product B (1,5-Isomer): 1-alkyl-5-(1,1-difluoroethyl)pyrazole. (Proximal alkylation).[2]

Analytical Distinction Protocol

The most reliable method for differentiation is


 NMR  combined with 1D NOE (Nuclear Overhauser Effect) .
Feature1,3-Isomer (Distal) 1,5-Isomer (Proximal) Reasoning
Steric Environment UnhinderedCrowdedThe

group clashes with the N-substituent in the 1,5-isomer.

NMR Shift

to

ppm

to

ppm
The N-alkyl group deshields the fluorine signal in the 1,5-isomer due to spatial proximity (Through-space interaction).

NOE Signal
NO enhancement between N-Alkyl and

Strong enhancement between N-Alkyl and

Definitive proof of spatial proximity.

NMR (C5/C3)
C5 (CH) is shielded (upfield)C3 (CH) is shielded (upfield)Carbon adjacent to N-Alkyl shifts upfield.
ngcontent-ng-c3932382896="" class="ng-star-inserted">

Tech Note: If you observe a mixture, the 1,3-isomer is almost invariably the major product under standard basic conditions (


, 

,

) due to the steric hindrance of the

group blocking the adjacent nitrogen.[1]

Part 2: Decision Tree & Mechanism

Understanding why the reaction selects a specific path is critical for troubleshooting.

RegioSelectivity Start Starting Material: 3-(1,1-difluoroethyl)-1H-pyrazole Conditions Choose Reaction Conditions Start->Conditions Path_Basic Standard Base (K2CO3/DMF or NaH/THF) Conditions->Path_Basic Direct Alkylation Path_Mitsu Mitsunobu Conditions (DIAD/PPh3) Conditions->Path_Mitsu Alcohol Coupling Path_Cyclo De Novo Cyclization (Hydrazine + Diketone) Conditions->Path_Cyclo Ring Synthesis Intermediate Pyrazolate Anion (Thermodynamic Control) Path_Basic->Intermediate Deprotonation Prod_13 Major Product: 1,3-Isomer (Distal Alkylation) Path_Mitsu->Prod_13 Sterics Dominates Prod_15 Major Product: 1,5-Isomer (Proximal Alkylation) Path_Cyclo->Prod_15 Regiocontrolled Condensation Intermediate->Prod_13 Steric Avoidance & Lone Pair Availability Intermediate->Prod_15 Minor Pathway

Caption: Workflow logic for selecting the synthetic route based on the desired regioisomer. Note that direct alkylation heavily favors the 1,3-isomer.[1]

Part 3: Troubleshooting Guides

Scenario A: "I need the 1,3-Isomer (Distal), but yields are low."

This is the thermodynamically and kinetically favored product.[1][2] If yields are low, it is likely an issue with conversion, not regioselectivity.[1][2]

Root Cause Analysis:

  • Base Strength: The

    
     group increases the acidity of the NH proton (
    
    
    
    ). Weak bases like
    
    
    might be too slow in aprotic non-polar solvents.[1]
  • Alkylation Agent: Secondary halides or mesylates react slowly due to the poor nucleophilicity of the pyrazole (electron-deficient ring).

Optimized Protocol (1,3-Selective):

  • Solvent: DMF or NMP (Polar aprotic promotes

    
    ).
    
  • Base: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (Cesium effect enhances solubility and reactivity) or 
    
    
    
    (if electrophile is non-acidic).
  • Temperature:

    
    .
    

Step-by-Step:

  • Dissolve 3-(1,1-difluoroethyl)pyrazole (1.0 equiv) in DMF (0.2 M).

  • Add ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (1.5 equiv). Stir for 15 min.
    
  • Add Alkyl Halide (1.1 equiv).[2][3]

  • Heat to

    
     for 4 hours.
    
  • Expected Outcome: >90% regioisomeric excess (r.e.) of the 1,3-isomer.[1]

Scenario B: "I need the 1,5-Isomer (Proximal), but I keep getting the 1,3-Isomer."

Critical Alert: You cannot force this pathway efficiently via standard alkylation. The steric bulk of the


 group effectively shields the adjacent nitrogen (

).[1]

Solution 1: The "De Novo" Approach (Highest Success Rate) Instead of alkylating the ring, build the ring onto the alkyl group.[1][2]

  • Reagents: Ethyl 4,4-difluoro-3-oxopentanoate + Alkyl-Hydrazine (

    
    ).
    
  • Mechanism: The terminal nitrogen of the hydrazine (the most nucleophilic) attacks the most electrophilic ketone.[1] However, regioselectivity here is governed by solvent effects.[1][2]

  • Protocol:

    • Dissolve diketone in Ethanol (favors 1,[1][2]3) or HFIP (Hexafluoroisopropanol) (favors 1,5).[1][2]

    • Add substituted hydrazine.[3][4][5]

    • Reflux.[3][4]

    • Note: If this yields the wrong isomer, you must switch to regioselective cyclocondensation using enaminones, but the ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       group makes enaminone formation difficult.[1]
      

Solution 2: Transient Directing Groups (For Arylation) If you are performing N-arylation (Chan-Lam or Buchwald), the metal often coordinates to the least hindered nitrogen (yielding 1,3).[1]

  • Workaround: Use a Sem-protection strategy .

    • Protect N1 (distal) with SEM-Cl (forming the 1,3-SEM product).

    • Alkylate N2? No, N2 is now quaternized.[1][2]

    • Correction: This strategy fails for alkylation. It is only useful if you need to functionalize C4.

Solution 3: The Mitsunobu Inversion (Variable Success) Sometimes, Mitsunobu conditions (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) alter the selectivity compared to basic alkylation because the mechanism involves a bulky phosphonium intermediate.[1]
  • Test: Run a small scale Mitsunobu with your alcohol of choice.

  • Warning: With the bulky

    
    , Mitsunobu often still favors the 1,3-isomer due to extreme steric clash in the transition state.[1]
    

Part 4: Frequently Asked Questions (FAQ)

Q1: Why does the ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 group behave differently than a Methyl group? 
A:  A methyl group is electron-donating. The 

group is electron-withdrawing (inductive effect,

). This pulls electron density away from the ring nitrogens, making them less nucleophilic overall (harder to alkylate) and making the N-H more acidic.[1] The fluorine atoms also add significant "effective volume" (Van der Waals radius), making the group sterically larger than a standard ethyl group.[1][2]

Q2: Can I separate the isomers if I get a mixture? A: Yes, but it is difficult.

  • Silica Gel: They often streak or co-elute.

  • Solution: Use C18 Reverse Phase chromatography. The 1,1-difluoroethyl group is lipophilic.[1] The 1,3-isomer (more linear/planar) often has a slightly different retention time than the 1,5-isomer (more globular/twisted) on fluorinated stationary phases or standard C18.[1]

Q3: I see a "quartet" in my proton NMR. Which isomer is it? A: Both isomers will show a quartet (or multiplet) for the


 protons. Do not use this for identification. You must look at the NOE  interaction between that methyl group and your new N-substituent.

References

  • Fokin, V. V., et al. "Regioselectivity in the Synthesis of 1,3,5-Trisubstituted Pyrazoles."[1][2] Journal of Organic Chemistry, 2008.[1][2][6] [2]

    • Context: Establishes the baseline for hydrazine condens
  • Buchwald, S. L., et al. "Pd-Catalyzed N-Arylation of Pyrazoles."[1] Journal of the American Chemical Society, 2017.[1][2] [2]

    • Context: Discusses steric control in metal-c
  • BenchChem Technical Data. "Distinguishing Fluorinated Isomers: A Comparative Guide to 19F NMR." BenchChem, 2025.[1][2][5][7]

    • Context: Protocols for NMR differentiation of fluorinated regioisomers.[1][7]

  • López, S. E., et al. "Regioselective synthesis of trifluoromethylpyrazoles."[1][2][4] Beilstein Journal of Organic Chemistry, 2014.[1][2]

    • Context: Provides the closest analogy to difluoroethyl systems, showing the strong preference for 1,3-isomers under basic alkylation.[1][2]

Sources

Technical Support: Solubilization Protocols for 5-(1,1-Difluoroethyl)-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SOL-PYR-F2-I Subject: Overcoming poor solubility of fluorinated iodopyrazoles in organic media Status: Open Analyst: Senior Application Scientist[1]

The Core Issue: Why is this molecule a "Brick"?

Before attempting to dissolve 5-(1,1-Difluoroethyl)-4-iodo-1H-pyrazole, you must understand the thermodynamic barrier you are fighting. This molecule presents a "perfect storm" of structural features that maximize lattice energy (crystal stability) and minimize interaction with standard solvents:

  • The Pyrazole H-Bond Network: The unsubstituted NH (position 1) acts as a hydrogen bond donor, while the nitrogen at position 2 acts as an acceptor.[1] In the solid state, this forms tight intermolecular dimers or oligomers that are energetically costly to break.[1]

  • The Fluorine Dipole: The 1,1-difluoroethyl group (

    
    ) introduces a strong dipole and "fluorous" character.[1] While it increases lipophilicity compared to a naked pyrazole, it often decreases solubility in standard lipophilic solvents (like hexane) because these solvents cannot interact with the polarized C-F bonds.[1]
    
  • The Iodine Anchor: The large, polarizable iodine atom at C-4 increases London dispersion forces, further stabilizing the crystal lattice.[1]

The Result: This compound is likely insoluble in non-polar solvents (Hexane, Toluene), sparingly soluble in standard ethers (Diethyl ether), and "tricky" in protic solvents (Methanol) without assistance.

Module 1: The Solvent Matrix (Like Dissolves Like)

Stop trying to force this molecule into low-polarity solvents. You need Dipolar Aprotic solvents to disrupt the pyrazole H-bonds, or Fluorinated Alcohols to solvate the fluorinated tail.[1]

Solubility Tier List
TierSolvent ClassSpecific SolventsExpected SolubilityTechnical Note
Tier 1 (Best) Dipolar Aprotic DMSO, DMF, NMP, DMAc High (>100 mg/mL) These solvents act as strong H-bond acceptors, breaking the pyrazole-pyrazole network. DMSO is the gold standard.
Tier 2 (Good) Fluorinated Alcohols TFE (Trifluoroethanol), HFIP High The acidic OH of HFIP is exceptional at solvating fluorinated heterocycles, though expensive.[1]
Tier 3 (Moderate) Cyclic Ethers THF, 1,4-Dioxane Moderate (10-50 mg/mL) often requires heating to 40-50°C to initiate dissolution.[1]
Tier 4 (Poor) Chlorinated / Alcohols DCM, Chloroform, MethanolLow (<10 mg/mL)Useful only as co-solvents.[1] DCM often fails to break the H-bond network alone.[1]
Tier 5 (Avoid) Non-Polar Hexanes, Heptane, TolueneNegligibleThe compound will remain a suspension.[1]
Module 2: The "Chemical Cheat" (In-Situ Deprotonation)

If you are using this molecule for a reaction (e.g., N-alkylation or Suzuki coupling) and cannot use DMSO/DMF, the most effective solubilization strategy is deprotonation .[1]

The Science: The NH proton of 4-iodopyrazoles is acidic (


), lowered further by the electron-withdrawing 

and Iodine groups.[1] By removing this proton, you create a pyrazolate anion.[1] This anion is highly soluble in organic solvents because the lattice energy is destroyed and the charge is delocalized.[1]

Protocol: The "Base-First" Dissolution

  • Reagents: Use 1.1 equivalents of a base relative to the pyrazole.[1]

  • Recommended Bases:

    
     (Cesium Carbonate), 
    
    
    
    , or DBU.[1]
  • Workflow:

    • Suspend the insoluble pyrazole in your target solvent (e.g., MeCN or THF).[1]

    • Add the base.[1]

    • Stir for 15-30 minutes.

    • Observation: The suspension should turn into a clear (sometimes slightly yellow) solution as the anion forms.[1]

Critical Warning: Only use this method if your downstream reaction tolerates the anionic species.[1] This is ideal for N-alkylations or metal-catalyzed cross-couplings.[1]

Troubleshooting Workflow (Decision Tree)

Use this logic flow to determine the correct protocol for your specific constraint.

SolubilityTree Start Start: Solid Pyrazole CheckRxn Is this for a Reaction or Analysis (NMR/LCMS)? Start->CheckRxn Analysis Analysis (NMR/LCMS) CheckRxn->Analysis Reaction Reaction CheckRxn->Reaction UseDMSO Use DMSO-d6 or DMF-d7. Do not use CDCl3. Analysis->UseDMSO TolerateDMSO Can reaction tolerate DMSO/DMF? Reaction->TolerateDMSO YesDMSO Yes TolerateDMSO->YesDMSO NoDMSO No (e.g., need volatile solvent) TolerateDMSO->NoDMSO DissolveDMSO Dissolve in DMSO. (Heat to 40°C if needed) YesDMSO->DissolveDMSO CheckBase Is the reaction Base-Mediated? NoDMSO->CheckBase YesBase Yes (Suzuki, Alkylation) CheckBase->YesBase NoBase No (Neutral conditions) CheckBase->NoBase ProtocolBase Protocol: Add Cs2CO3 to MeCN/THF suspension. Stir 30 min. YesBase->ProtocolBase ProtocolHeat Protocol: Use THF/Dioxane. Heat to reflux to dissolve, then cool slowly. NoBase->ProtocolHeat

Figure 1: Decision matrix for solubilizing 5-(1,1-Difluoroethyl)-4-iodo-1H-pyrazole based on experimental constraints.

Frequently Asked Questions (FAQ)

Q: I dissolved it in DMSO, but when I added water for the workup, it turned into a sticky oil/gum. Why? A: This is "oiling out."[1] The molecule is lipophilic (due to I and


) but the DMSO/Water mix is highly polar.[1] The compound is avoiding the water but hasn't crystallized yet.[1]
  • Fix: Add a small amount of brine to increase the ionic strength of the water phase, then extract immediately with Ethyl Acetate or DCM.[1] Do not wait for it to crystallize from the DMSO/Water mix; it will likely remain an oil.[1]

Q: Can I use Acetone? A: Acetone is a "maybe." It is a dipolar aprotic solvent, but its boiling point is low.[1] It often dissolves these pyrazoles at reflux, but precipitation occurs immediately upon cooling.[1]

  • Tip: If using acetone, add 5-10% DMF as a co-solvent to keep it in solution at room temperature.[1]

Q: Why does the solution turn yellow when I add base? A: This is normal. The pyrazolate anion (deprotonated form) often has a different electronic absorption spectrum than the neutral species, shifting into the visible range.[1] It does not necessarily indicate decomposition.[1]

Q: I need to run an NMR. Chloroform (


) isn't working. 
A:  Do not use Chloroform. The 

group and the Iodine make the protons on the ring/ethyl group magnetically distinct, but the solubility is too low for a clean

scan.[1]
  • Standard: Use DMSO-

    
     .[1]
    
  • Alternative: If you must use a non-polar solvent, add a drop of TFA-d (Trifluoroacetic acid) to the

    
    .[1] This protonates the nitrogen fully, breaking H-bond dimers and often improving solubility (though this creates the cation).[1]
    
References
  • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.[1] (Foundational text on pyrazole tautomerism and H-bonding).

  • Fustero, S., et al. (2008).[1] "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry, 73(9), 3523–3529.[1] (Validates the use of fluorinated solvents for fluorinated pyrazoles).[1]

  • Gaylord Chemical. (2021).[1][2] "Dimethyl Sulfoxide (DMSO) Solubility Data." Bulletin 102. (Standard reference for DMSO solubility profiles of heterocycles).[1]

  • Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores." Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] (Explains the lipophilicity/solubility impact of

    
     groups).
    

Sources

stability of 1,1-difluoroethyl group under basic reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Stability & Troubleshooting of the 1,1-Difluoroethyl Group (


)
Ticket Priority:  High (Common Failure Mode in Late-Stage Functionalization)
Executive Summary

The 1,1-difluoroethyl group (


) is a privileged bioisostere in modern medicinal chemistry, often deployed to replace methyl, ethyl, or isopropyl groups to modulate lipophilicity (

) and block metabolic oxidation.

While chemically robust compared to simple alkyl halides, this moiety possesses a specific vulnerability: Base-mediated dehydrofluorination . The presence of acidic


-protons adjacent to the difluoromethylene center creates a thermodynamic pathway for HF elimination, generating reactive 1-fluorovinyl species.

This guide provides the technical protocols to navigate this instability, ensuring the integrity of the


 motif during synthesis.
Module 1: The Core Failure Mode (Dehydrofluorination)

The Issue: Users frequently report low yields or "missing mass" when subjecting 1,1-difluoroethyl-containing scaffolds to strong basic conditions (e.g., alkylation, lithiation, or harsh cross-couplings).

The Mechanism: Unlike the trifluoromethyl group (


), which acts as a "teflon" shield, the 1,1-difluoroethyl group contains 

-hydrogens. The strong electron-withdrawing nature of the gem-difluoro unit lowers the

of these methyl protons (

depending on the R-group).

Under the influence of hard, strong bases, the system faces a bifurcation:

  • Pathway A (Desired): Stable deprotonation (rare, unless R is highly stabilizing).

  • Pathway B (Fatal): E2 or E1cb elimination of fluoride, ejecting HF to form a 1-fluoroalkene.

Diagnostic Visualization: The Elimination Trap

Dehydrofluorination Substrate Substrate R-CF2-CH3 TS Transition State [R-CF...F...H...Base]‡ Substrate->TS Deprotonation of β-H Base Strong Base (e.g., t-BuOK, LDA) Base->TS Product Vinyl Fluoride Byproduct R-CF=CH2 TS->Product E2 Elimination (-F⁻) Stable Intact Product (Desired) TS->Stable Reversible Protonation

[1]

Module 2: Troubleshooting & Diagnostics

User Question: "I reacted my aryl-1,1-difluoroethyl compound with a nucleophile, but the NMR is messy. How do I know if I eliminated HF?"

Technical Support Answer: Do not rely on


 NMR alone, as the methyl signal loss can be ambiguous in crude mixtures. The definitive diagnostic tool is 

NMR
.
The "Red Flag" Shift Table
SpeciesTypical

Shift (

, ppm)
MultiplicityDiagnostic Note
Intact

-85 to -110 Quartet (

)
Clean, symmetric signal.
Vinyl Fluoride (

)
-80 to -130 Multiplet Complex splitting due to geminal/vicinal H-coupling; often appears as two distinct signals if

isomers form.
Fluoride Ion (

)
-120 to -150 Broad SingletIndicates free fluoride in solution (decomposition confirmed).

Corrective Action: If you observe the "Vinyl Fluoride" signature:

  • Lower the Base Strength: Switch from alkoxides (

    
    ) to carbonates (
    
    
    
    ,
    
    
    ).
  • Lower the Temperature: Elimination is entropically favored. Run the reaction at

    
     or RT instead of reflux.
    
  • Change Solvent: Avoid polar aprotic solvents (DMF, DMSO) with strong bases, as they enhance base basicity ("naked" anions), promoting elimination. Use THF or Toluene.

Module 3: Experimental Protocols
Protocol A: Safe Cross-Coupling (Suzuki-Miyaura)

Recommended for substrates containing


 to avoid defluorination.

Reagents:

  • Aryl Halide-

    
     (1.0 equiv)
    
  • Boronic Acid (1.5 equiv)

  • Catalyst:

    
     or 
    
    
    
    (5 mol%)
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (3.0 equiv)
  • Solvent: Dioxane/

    
     (4:1)
    

Step-by-Step:

  • Charge a vial with Aryl Halide, Boronic Acid, Base, and Pd catalyst.

  • Evacuate and backfill with

    
     (3x).
    
  • Add degassed solvent.

  • Stir at 60–80°C (Do not exceed

    
     unless necessary).
    
  • QC Check: Aliquot after 2 hours. Check

    
     NMR.[1][2] If a quartet at 
    
    
    
    persists, the group is stable.
Protocol B: The "Stress Test" (Base Compatibility)

Use this small-scale screen to determine if your specific scaffold tolerates the reaction conditions.

  • Dissolve 10 mg of substrate in 0.5 mL of the desired solvent (e.g., THF-d8).

  • Add 2.0 equiv of the intended base (e.g.,

    
    , 
    
    
    
    ).
  • Monitor via

    
     NMR at 
    
    
    
    ,
    
    
    , and
    
    
    .
  • Pass Criteria:

    
     retention of the quartet signal integral.
    
Module 4: Base Compatibility Matrix

Use this decision matrix to select reagents for transformations involving 1,1-difluoroethylarenes.

Base ClassSpecific BaseCompatibilityRisk LevelNotes
Carbonates

,

High 🟢 LowStandard for Pd-coupling. Safe up to

.
Phosphates

High 🟢 LowExcellent buffering capacity; prevents pH spikes.
Amides

,

Moderate 🟡 MediumKinetic deprotonation is possible at

, but warming can trigger elimination.
Alkoxides

,

Low 🟠 HighNucleophilic bases can cause

attack or E2 elimination. Avoid if possible.
Bulky Alkoxides

Critical 🔴 SevereHigh Risk. Known to promote dehydrofluorination rapidly in polar solvents [1].
Alkyllithiums

Critical 🔴 SevereWill likely deprotonate the methyl group or cause defluorination/metal-halogen exchange.
FAQ: Frequently Asked Questions

Q1: Can I perform lithiation on a ring containing a


 group? 
A:  Proceed with extreme caution. Direct lithiation (e.g., ortho-lithiation) often fails because the alkyllithium attacks the benzylic position or causes elimination.
  • Solution: Use a "Halogen Dance" approach or Magnesiation (Turbo-Grignard,

    
    ) at low temperatures (
    
    
    
    ), which is less basic and more chemoselective than
    
    
    .

Q2: I need to introduce the


 group. Which method is most base-stable? 
A:  Radical difluoroethylation using zinc sulfinates (Baran's reagent analogs) or photoredox catalysis is preferred. These conditions are neutral or mildly acidic/basic and avoid the harsh anionic intermediates that lead to elimination [2].

Q3: Is the 1,1-difluoroethyl group stable to metabolic oxidation? A: Yes. The fluorine atoms deactivate the adjacent C-H bonds against Cytochrome P450 oxidation. It is significantly more stable than an ethyl or isopropyl group, making it an excellent "metabolic block" for optimizing half-life (


) [3].
References
  • Prakash, G. K. S., et al. (2007).[1] "Synthesis of 1,1-difluoroethylsilanes and their application for the introduction of the 1,1-difluoroethyl group." Journal of Fluorine Chemistry, 128(10), 1098–1103. [1]

  • Hu, J., et al. (2015).[3] "Nucleophilic difluoroalkylation of benzophenones, benzaldehydes and Schiff's bases."[3] Journal of Fluorine Chemistry, 169, 38-49.[3] [3]

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.

Sources

Validation & Comparative

1H and 19F NMR Characterization Guide: 5-(1,1-Difluoroethyl)-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for the structural validation of 5-(1,1-Difluoroethyl)-4-iodo-1H-pyrazole , a critical building block in the synthesis of kinase inhibitors and agrochemicals. The presence of the gem-difluoro functionality combined with the amphoteric nature of the pyrazole ring presents unique characterization challenges, specifically regarding annular tautomerism and regioisomer differentiation .

This guide objectively compares the NMR spectral signature of the target molecule against its most common synthetic impurities: the 3-regioisomer and the non-iodinated precursor . It establishes a self-validating protocol using


F NMR as the primary quantitative assay tool due to its superior baseline resolution compared to 

NMR.

Part 1: Structural Analysis & Theoretical Prediction

The Spin System

The molecule consists of three distinct NMR-active domains that interact through scalar coupling (


):
  • The Pyrazole Core: Contains one aromatic proton at position 3 (H3) and a broad exchangeable proton on nitrogen (NH). The iodine at position 4 acts as a silent, heavy-atom substituent that significantly influences the chemical shift of C4 and H3.

  • The Gem-Difluoro Linker (

    
    ):  A chemically equivalent pair of fluorine atoms (enantiotopic by symmetry in the time-averaged structure) that couples to the adjacent methyl group.
    
  • The Methyl Terminus (

    
    ):  A set of three equivalent protons split into a triplet by the adjacent 
    
    
    
    group.
Graphviz Diagram: Spectral Coupling Topology

The following diagram illustrates the scalar coupling network (


-coupling) defining the spectral multiplicity.

G H3 H-3 Aromatic (Singlet) Iodo Iodine (C-4) (Deshielding Effect) Iodo->H3 Steric/Electronic Deshielding CF2 19F: CF2 Group (Quartet) CH3 1H: Methyl Group (Triplet) CF2->CH3 3J_HF Coupling (~18-20 Hz)

Figure 1: NMR Spin System Topology. The dominant spectral feature is the strong


 coupling between the 

and

groups.

Part 2: Comparative Analysis & Data Interpretation

Scenario: Product vs. Regioisomeric Impurities

In pyrazole synthesis, particularly iodination or cyclization, the 3-(1,1-difluoroethyl) isomer is a common byproduct. Distinguishing the 5-substituted target from the 3-substituted isomer is critical.

Table 1: Comparative 1H and 19F NMR Data (DMSO-d

)
FeatureTarget: 5-(1,1-Difluoroethyl)-4-iodo-1H-pyrazole Alternative: 3-(1,1-Difluoroethyl)-4-iodo-1H-pyrazole Precursor: 5-(1,1-Difluoroethyl)-1H-pyrazole
H-3 Signal Singlet, ~7.8 - 8.2 ppm (Deshielded by Iodine)N/A (Substituted)Doublet/Singlet, ~7.6 ppm
H-4 Signal Absent (Substituted by Iodine)Absent Singlet/Doublet, ~6.5 ppm
H-5 Signal N/A (Substituted)Singlet, ~8.0 ppmN/A
CH

(

H)
Triplet (

Hz), ~1.9 ppm
Triplet (

Hz), ~1.8 ppm
Triplet, ~1.9 ppm
CF

(

F)
Quartet (

Hz), ~ -88 to -92 ppm
Quartet, typically shifted upfield by 2-5 ppmQuartet, ~ -95 ppm
NOE Contact Strong NOE between NH and CH

(in 5-sub tautomer)
Weak/No NOE between NH and CH

N/A

Critical Insight: The most reliable differentiator is the H-4 proton signal . If a peak appears around 6.5 ppm, the iodination is incomplete. To distinguish regioisomers (3- vs 5-), NOESY (Nuclear Overhauser Effect Spectroscopy) is required if the chemical shift differences are subtle in the chosen solvent.

Part 3: Experimental Protocols

Synthesis Context (Iodination)

Note: This protocol validates the source of the material. The target is typically synthesized via electrophilic iodination of 5-(1,1-difluoroethyl)-1H-pyrazole using N-Iodosuccinimide (NIS) or Iodine/Base.

  • Reaction Monitoring: Use

    
    F NMR directly on the reaction mixture (no workup needed for check). The precursor 
    
    
    
    signal will shift downfield upon iodination at C4 due to the orthogonal electronic effect of the iodine atom.
NMR Sample Preparation
  • Solvent Selection: DMSO-d

    
      is mandatory for characterization.
    
    • Why? In CDCl

      
      , pyrazoles undergo rapid annular tautomerism (proton exchange between N1 and N2), causing broad signals and averaging of the 3- and 5-positions. DMSO-d
      
      
      
      forms hydrogen bonds with the NH, slowing the exchange and sharpening the signals.
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Tube: High-precision 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors on the fluorine channel.

Acquisition Parameters
Protocol A:

H NMR (Structural Connectivity)
  • Pulse Sequence: zg30 (Standard 30° pulse).

  • Sweep Width: 14 ppm (to capture broad NH >13 ppm).

  • Scans (NS): 16 (Sufficient due to methyl group intensity).

  • D1 (Relaxation Delay): 1.0 s.

Protocol B:

F NMR (Purity Assay)
  • Pulse Sequence: zgig (Inverse gated decoupling) is recommended for quantitative purity analysis to suppress the Nuclear Overhauser Effect (NOE) which can skew integration.

  • Referencing: Internal standard

    
    -trifluorotoluene (
    
    
    
    -63.7 ppm) or external calibration via spectrometer frequency.
  • Sweep Width: 200 ppm (Center at -100 ppm).

  • Scans (NS): 64.

Part 4: Workflow for Structural Validation

The following decision tree outlines the logical flow for confirming the identity of the molecule using the data generated above.

Workflow Start Crude Product Isolated H1_Run Run 1H NMR (DMSO-d6) Start->H1_Run Check_H4 Is there a signal at ~6.5 ppm? H1_Run->Check_H4 Impurity_Prec FAIL: Unreacted Precursor Present Check_H4->Impurity_Prec Yes Check_Me Check Methyl Group: Triplet, J ~19Hz? Check_H4->Check_Me No F19_Run Run 19F NMR Check_Me->F19_Run Yes Check_F Signal Type: Quartet at ~ -90 ppm? F19_Run->Check_F NOE_Run Run 1D NOE / NOESY Check_F->NOE_Run Yes Check_NOE NOE between NH and Methyl? NOE_Run->Check_NOE Isomer_3 FAIL: 3-Isomer Identified Check_NOE->Isomer_3 No (Weak/None) Pass PASS: 5-(1,1-Difluoroethyl)-4-iodo-1H-pyrazole confirmed Check_NOE->Pass Yes (Strong)

Figure 2: Validation Logic Flow. This workflow prioritizes the elimination of the non-iodinated precursor before confirming regio-chemistry.

References

  • Alkorta, I., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH. [Link]

    • Citation Context: Discusses the tautomeric equilibrium of pyrazoles in DMSO-d6 versus CDCl3 and the resulting chemical shift averaging.
  • Świątek, K., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides. PMC - NIH. [Link]

    • Citation Context: Provides experimental procedures for the regioselective iodination of trifluoromethyl pyrazoles, serving as the closest synthetic and spectral analog for the difluoroethyl system.
  • Wiberg, K. B., & Zilm, K. W. (2001). 19F NMR chemical shifts.[1][2][3][4] 1. Aliphatic fluorides.[3] Journal of Organic Chemistry. [Link]

    • Citation Context: Establishes the theoretical basis for the chemical shifts of aliphatic fluorides and the coupling constants observed in the system.
  • Reich, H. (2020).[1][5] NMR Spectroscopy: 19F NMR Chemical Shifts. Organic Chemistry Data. [Link]

    • Citation Context: Authoritative database for F chemical shift ranges used to predict the -80 to -100 ppm window for the gem-difluoro group.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[6] [Link]

    • Citation Context: Supporting theory on the stereoelectronic effects of the C-F bond that influence the scalar coupling ( ) observed in the methyl triplet.

Sources

Comparative Guide: Biological Activity of Difluoroethyl vs. Trifluoromethyl Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Scan" in Pyrazole Design

In medicinal and agrochemical chemistry, the pyrazole ring is a privileged scaffold, particularly when substituted at the 3-position. While the trifluoromethyl group (


)  has long been the industry standard for imparting metabolic stability and lipophilicity, the difluoroethyl group  (specifically the 1,1-difluoroethyl  moiety, 

) and the difluoromethyl group (

)
have emerged as critical alternatives.

This guide objectively compares these moieties. The core distinction lies in their mechanism of interaction:

  • 
    :  Driven by hydrophobic collapse  and steric occlusion . It is metabolically inert but often increases 
    
    
    
    to undesirable levels.
  • 
    :  A "Gold Standard" in modern SDHI fungicides (e.g., Fluxapyroxad). It acts as a lipophilic hydrogen bond donor , forming crucial interactions with enzyme targets that 
    
    
    
    cannot.
  • 
     (1,1-difluoroethyl):  A strategic "BITE" (BioIsostere of Trifluoromethyl and Ethyl) . It reduces lipophilicity compared to 
    
    
    
    while maintaining similar steric volume, offering a solution when solubility or metabolic clearance needs fine-tuning.

Physicochemical Profiling

The choice between these groups fundamentally alters the molecular property profile. The table below summarizes the key differences.

Table 1: Physicochemical Properties of Fluorinated Pyrazole Substituents
PropertyTrifluoromethyl (

)
Difluoromethyl (

)
1,1-Difluoroethyl (

)
Steric Volume (V

)
High (~42 ų)Medium (~28 ų)High (~48 ų)
Lipophilicity (

value)
+0.88 (Highly Lipophilic)+0.11 (Moderately Lipophilic)+0.5 to +0.7 (Tunable)
H-Bond Donor Ability NoneStrong (polarized C-H)None
H-Bond Acceptor Ability Weak (C-F)Weak (C-F)Weak (C-F)
Metabolic Stability Excellent (Inert)Good (C-H is robust)Moderate (Terminal -CH

is a handle)
Primary Utility Metabolic block, hydrophobic bindingSpecific H-bond targeting LogP reduction , steric fill

Expert Insight: The


 group is slightly larger than 

due to the C-C bond length, but it is less lipophilic. This counter-intuitive property makes it valuable for lowering

without sacrificing the steric bulk needed to fill a hydrophobic pocket.

Biological Activity & SAR Analysis[1]

Mechanism of Action: The SDHI Case Study

The most authoritative data comes from Succinate Dehydrogenase Inhibitor (SDHI) fungicides. The target site (ubiquinone binding pocket) reveals the critical difference between these groups.

  • The

    
     Advantage (Fluxapyroxad, Bixafen): 
    Modern SDHIs overwhelmingly favor the 3-difluoromethyl pyrazole.
    
    • Mechanism: The polarized hydrogen atom in

      
       acts as a hydrogen bond donor to the carbonyl oxygen of a specific residue (typically Trp173  or Tyr58 ) in the SDH enzyme.
      
    • Result: This H-bond anchors the inhibitor significantly tighter than hydrophobic forces alone, leading to picomolar potency.

  • The

    
     Limitation (Penthiopyrad): 
    Earlier generations like Penthiopyrad use 
    
    
    
    .
    • Mechanism: Lacking a proton,

      
       cannot form the H-bond. It relies entirely on the hydrophobic effect and shape complementarity.
      
    • Result: While still potent, it often requires a higher lipophilic load to achieve the same binding energy, which can negatively impact systemicity (movement within the plant/organism).

  • The

    
     Alternative: 
    When 
    
    
    
    is too lipophilic and
    
    
    is not bulky enough,
    
    
    serves as the bridge.
    • Mechanism: It fills the hydrophobic pocket like

      
       but the terminal methyl group introduces a dipole variation and metabolic handle.
      
    • Data Point: In soluble epoxide hydrolase (sEH) inhibitors, replacing

      
       with 
      
      
      
      maintained potency (IC
      
      
      ~9.6 nM) while improving solubility profiles.
Decision Framework

The following diagram illustrates the logical flow for selecting the appropriate group during lead optimization.

G Start Start: Pyrazole Lead Optimization CheckBinding Is H-Bond Donor required in pocket? Start->CheckBinding UseCF2H Select -CF2H (Difluoromethyl) Max Potency via H-Bond CheckBinding->UseCF2H Yes (e.g., SDHI Fungicides) CheckLogP Is LogP too high / Solubility poor? CheckBinding->CheckLogP No (Hydrophobic Pocket) UseCF2Me Select -CF2Me (1,1-Difluoroethyl) Reduces LogP, maintains bulk CheckLogP->UseCF2Me Yes UseCF3 Select -CF3 (Trifluoromethyl) Max Metabolic Stability CheckLogP->UseCF3 No

Caption: Strategic selection flowchart for fluorinated pyrazole substituents based on binding mode and physicochemical constraints.

Experimental Protocols

To validate these comparisons, the following protocols are standard in the field.

Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid

This is the core building block for


 comparison.
  • Reagents: Ethyl 2,2-difluoroacetoacetate, Triethyl orthoformate, Acetic anhydride, Methylhydrazine.

  • Step 1 (Condensation): Reflux ethyl 2,2-difluoroacetoacetate (1.0 eq) with triethyl orthoformate (1.5 eq) and acetic anhydride (2.0 eq) for 4 hours. Concentrate to obtain the ethoxymethylene intermediate.

  • Step 2 (Cyclization): Dissolve intermediate in Ethanol at 0°C. Add Methylhydrazine (1.0 eq) dropwise. Stir at RT for 2 hours.

    • Note: Regioselectivity is critical. This method favors the 1-methyl-3-difluoromethyl isomer.

  • Step 3 (Hydrolysis): Treat the ester with NaOH (2M, aq) in THF/MeOH. Acidify with HCl to precipitate the carboxylic acid.

  • Validation:

    
     NMR should show a doublet around -114 ppm (J ~ 55 Hz).
    
Synthesis of 3-(1,1-Difluoroethyl) Analogue

To access the


 variant:
  • Precursor: Use 4,4-difluoropentane-1,3-dione (prepared via Claisen condensation of ethyl difluoroacetate and acetone).

  • Cyclization: React 4,4-difluoropentane-1,3-dione with methylhydrazine in Ethanol.

  • Purification: This often yields a mixture of regioisomers (3- vs 5-substituted). Separation via column chromatography (Silica gel, Hexane/EtOAc gradient) is required.

  • Identity: The

    
     group will appear in 
    
    
    
    NMR as a quartet (coupling to the methyl protons) around -90 to -100 ppm.
In Vitro SDH Inhibition Assay

Objective: Compare IC


 values of 

vs

vs

analogs.
  • Enzyme Source: Mitochondrial fraction from Botrytis cinerea or Rhizoctonia solani (mycelium harvest).

  • Reaction Mix: 60 mM potassium phosphate buffer (pH 7.4), 0.1% BSA, succinate (substrate), and dichlorophenolindophenol (DCPIP) as the redox indicator.

  • Procedure:

    • Incubate enzyme with test compound (DMSO stock) for 10 mins.

    • Initiate reaction by adding decylubiquinone and phenazine methosulfate (PMS).

    • Monitor DCPIP reduction at 600 nm (absorbance decrease).

  • Data Analysis: Plot % Inhibition vs. Log[Compound]. Calculate IC

    
     using non-linear regression (GraphPad Prism).
    
    • Expected Result:

      
       analogs typically show 10-50x lower IC
      
      
      
      (higher potency) than
      
      
      analogs in this specific assay due to the H-bond.

Metabolic Stability & Toxicology

  • Metabolic Soft Spot: The 1,1-difluoroethyl group (

    
    ) contains a terminal methyl group. While the adjacent fluorines deactivate it against oxidation, it is still more susceptible to CYP450-mediated hydroxylation than the inert 
    
    
    
    .
  • Toxicology: Both

    
     and 
    
    
    
    pyrazoles are generally well-tolerated, but the metabolic breakdown of
    
    
    could theoretically release difluoroacetic acid derivatives, which must be screened for specific toxicity.

References

  • Glatt, H., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Groups. Journal of Medicinal Chemistry.

  • Scalliet, G., et al. (2012). Mutagenesis and Structural Studies of the Succinate Dehydrogenase Inhibitor Binding Pocket. PLOS ONE.

  • Manteau, B., et al. (2010). New Trends in the Design of Fluorinated Pesticides. Pest Management Science.

  • Panteleev, J., et al. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2-F/CF2-Me Exchange. Journal of Medicinal Chemistry.

Validating Fluorine Substitution Effects on Pyrazole Ring Electron Density

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical manual for validating electron density perturbations in pyrazole rings upon fluorine substitution. It is designed for medicinal chemists and structural biologists requiring rigorous experimental evidence to support bioisosteric design choices.

Executive Summary

Fluorine substitution on the pyrazole scaffold is a critical tactic in medicinal chemistry to modulate metabolic stability (


), lipophilicity (

), and hydrogen bond donor (HBD) acidity (

). However, validating the precise electronic effect—specifically the "tug-of-war" between Inductive withdrawal (

) and Resonance donation (

)—requires a multi-modal experimental approach.

This guide outlines the three-pillar validation strategy: NMR Spectroscopy (Electronic Environment), Potentiometric/Spectrophotometric Titration (Functional Acidity), and X-Ray Crystallography (Structural/Supramolecular Geometry).

The Theoretical Framework: Electronic Perturbation

Before experimental validation, one must understand the predicted electronic shifts.

  • C4-Fluorine (4-F): Exerts a strong inductive electron-withdrawing effect (

    
    ) on the ring 
    
    
    
    -framework, increasing the acidity of the N-H proton. However, the fluorine lone pairs can donate electron density back into the
    
    
    -system (
    
    
    ), partially mitigating the electron deficiency at C3 and C5.
  • C3-Trifluoromethyl (3-

    
    ):  Acts as a pure electron-withdrawing group (
    
    
    
    ) with no resonance donation. This results in a profound reduction of electron density across the entire ring and a dramatic drop in
    
    
    .
Visualization: The Validation Logic Flow

The following diagram illustrates the logical progression from synthesis to multi-modal validation.

ValidationWorkflow cluster_0 Validation Pillars Synth Synthesis & Purification (>98% Purity) NMR Method A: NMR Spectroscopy (13C, 15N, 19F) Synth->NMR Structural ID XRay Method C: X-Ray Crystallography (Packing & Bond Lengths) Synth->XRay Single Crystal Growth pKa Method B: pKa Determination (Spectrophotometric Titration) NMR->pKa Electronic Environment Conclusion Data Synthesis: Electronic Profile Validation NMR->Conclusion Shielding Data pKa->Conclusion Acidity Data XRay->Conclusion Geometry Data

Comparative Analytical Methods

Method A: NMR Spectroscopy (The Electronic Probe)

NMR provides the most direct observation of electron density changes. While


 NMR is standard, 

and

are the definitive probes for ring electron density.

Experimental Insight:

  • 
     NMR:  Watch for the C4-F coupling. The C4 carbon will appear as a doublet with a massive coupling constant (
    
    
    
    ). The chemical shift of C3/C5 will move upfield (shielded) or downfield (deshielded) depending on the dominance of the resonance vs. inductive effect.
  • 
     NMR:  This is the "gold standard" for validating electron density at the nitrogen lone pair. A downfield shift indicates descreening (lower electron density), correlating with higher acidity.
    
Comparative Data: Chemical Shift & Coupling Signatures[1]
FeatureUnsubstituted Pyrazole4-Fluoropyrazole3-(Trifluoromethyl)pyrazole
C4 Shift (

)
~105 ppm (s)~140-145 ppm (d,

Hz)
~105 ppm (s)
C3/C5 Shift (

)
~133 ppm~120-125 ppm (d,

Hz)
~140 ppm (q,

Hz)

Shift (

)
N/A~-175 ppm (s)~-62 ppm (s)

Trend
BaselineDownfield shift (Deshielded)Significant Downfield shift
Method B: pKa Determination (The Functional Probe)

The


 of the N-H bond is the functional readout of ring electron density. A lower 

indicates that the conjugate base (the pyrazolate anion) is better stabilized by electron-withdrawing substituents.

The Trend:

  • Pyrazole (

    
    ):  Electron rich, poor acid.
    
  • 4-Fluoropyrazole (

    
    ):  Moderately more acidic. The F atom stabilizes the anion inductively, but resonance donation slightly opposes this.
    
  • 3-Trifluoromethylpyrazole (

    
    ):  Significantly more acidic. The 
    
    
    
    group provides strong inductive stabilization without resonance opposition.
Protocol: Spectrophotometric Titration (UV-Vis)

Why not potentiometric? Pyrazoles are very weak acids. Standard glass electrodes struggle above pH 12. UV-Vis titration exploits the change in UV absorption between the neutral and anionic species.

Step-by-Step Protocol:

  • Stock Solution: Prepare a

    
     solution of the pyrazole derivative in a constant ionic strength buffer (e.g., 
    
    
    
    ).
  • Wavelength Scan: Record UV spectra (200–400 nm) at pH 2 (fully protonated/neutral) and pH 14 (fully deprotonated) to identify the analytical wavelength (

    
     shift).
    
  • Titration: Aliquot the stock solution into buffers ranging from pH 9 to 14 (0.5 pH increments).

  • Measurement: Measure Absorbance (

    
    ) at the analytical wavelength.
    
  • Calculation: Plot

    
     vs. pH and fit to the Henderson-Hasselbalch equation:
    
    
    
    
Method C: X-Ray Crystallography (The Structural Probe)

Crystallography validates how electronic changes manifest in supramolecular assembly.

Key Observation:

  • Unsubstituted & 4-Chloro/Bromo Pyrazoles: Often form trimeric or tetrameric clusters driven by N-H···N hydrogen bonds.[2]

  • 4-Fluoropyrazole: Unique behavior.[3][4] It forms 1D catemeric chains rather than trimers.

  • Why? The high electronegativity of F alters the electrostatic potential surface (ESP) of the ring, changing the preferred dipole alignment and packing motif. This is a macroscopic validation of the microscopic electronic perturbation.

ElectronicEffects F_Atom Fluorine Atom (C4) Ring Pyrazole Ring System F_Atom->Ring Inductive Withdrawal (-I) F_Atom->Ring Resonance Donation (+R) NH N-H Acidity Ring->NH Reduced Electron Density (Stabilizes Anion) Packing Crystal Packing (Catemer Formation) Ring->Packing Altered Electrostatic Potential

References

  • Crystal Structure & Packing: Ahmed, B. M., Zeller, M., & Mezei, G. (2023).[2] Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. Acta Crystallographica Section E: Crystallographic Communications, 79(5), 428–431. Link

  • pKa & Acidity Trends: Kaljurand, I., et al. (2019). Experimental Acidities and Basicity of Trifluoromethyl-Substituted Heterocycles. Journal of Physical Organic Chemistry, 32, e3940.[5] Link

  • NMR Chemical Shifts: Claramunt, R. M., et al. (2006). A 1H, 13C and 15N NMR study in solution and in the solid state of N-substituted pyrazoles.[6] Magnetic Resonance in Chemistry, 44(6), 566–570. Link

  • Synthesis & Reactivity: Use of Selectfluor for 4-fluoropyrazole synthesis.[3][4][7] Thieme Connect - Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Link

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 5-(1,1-Difluoroethyl)-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step protocol for the proper disposal of 5-(1,1-Difluoroethyl)-4-iodo-1H-pyrazole. As a halogenated, nitrogen-containing heterocyclic compound, its disposal requires rigorous procedures to ensure the safety of laboratory personnel and the protection of our environment. The following guide synthesizes data from analogous chemical structures and established best practices for hazardous waste management to provide a self-validating system for safe handling and disposal.

Immediate Hazard Profile and Safety Precautions

While a specific Safety Data Sheet (SDS) for 5-(1,1-Difluoroethyl)-4-iodo-1H-pyrazole may not be readily available, its structure—containing a pyrazole ring, an iodo group, and a difluoroethyl group—informs its hazard profile. Data from structurally similar iodinated pyrazoles indicate that this compound should be handled as hazardous material.[1]

Core Hazards of Related Compounds:

  • Acute Toxicity: Harmful if swallowed.[2][3]

  • Skin Irritation: Causes skin irritation.[2][3][4]

  • Eye Damage: Causes serious eye irritation or damage.[2][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[2][3]

Personal Protective Equipment (PPE)

Before handling the compound or its waste, the following minimum PPE is mandatory.

PPE CategorySpecificationRationale
Eye Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[5]Protects against splashes and airborne particles that can cause serious eye damage.
Hand Protection Wear chemical-impermeable gloves (e.g., Nitrile).Prevents skin contact, which can lead to irritation and potential absorption.[5]
Skin and Body Wear a fastened lab coat and suitable protective clothing to prevent skin exposure.[4][5]Minimizes the risk of accidental skin contact.
Respiratory Use only in a well-ventilated area, preferably within a chemical fume hood.[2][5]Prevents inhalation of dust or aerosols, which may cause respiratory tract irritation.

The Disposal Workflow: A Step-by-Step Protocol

The primary and only recommended method for the disposal of 5-(1,1-Difluoroethyl)-4-iodo-1H-pyrazole is through a licensed and certified chemical waste disposal facility.[5][6] Under no circumstances should this chemical be disposed of down the drain or in general municipal waste .[1][7]

G cluster_0 Phase 1: In-Lab Handling cluster_1 Phase 2: Storage & Disposal A 1. Adhere to PPE Guidelines B 2. Segregate Halogenated Waste A->B C 3. Containerize & Label Waste B->C D 4. Store in Designated Area C->D E 5. Arrange Professional Pickup D->E F 6. High-Temperature Incineration E->F

Caption: A workflow for the proper disposal of 5-(1,1-Difluoroethyl)-4-iodo-1H-pyrazole.

Step 1: Waste Segregation

Immediately segregate waste containing 5-(1,1-Difluoroethyl)-4-iodo-1H-pyrazole from all other chemical waste streams.

  • Rationale: This compound is a halogenated organic compound due to the presence of fluorine and iodine.[8] Mixing halogenated and non-halogenated waste streams dramatically increases disposal costs and complexity, as the entire mixture must be treated as halogenated waste.[8][9] Keep it separate from incompatible materials such as strong oxidizing agents.[2]

Step 2: Containerization

Place the waste into a suitable, dedicated container.

  • Container Type: Use a clearly designated, sealable, and chemically compatible container. A polyethylene container is often a suitable choice.[10]

  • Integrity: Ensure the container is in good condition, free from leaks or external contamination, and can be securely closed to prevent spills or vapor release.[5][11] Do not overfill the container; leave adequate headspace (at least 10%) to allow for expansion.[12]

Step 3: Labeling

Proper labeling is a critical safety and compliance step.

  • Content: The label must be securely affixed to the container and clearly state:

    • The words "Hazardous Waste "[1]

    • The full chemical name: "Waste 5-(1,1-Difluoroethyl)-4-iodo-1H-pyrazole " (avoiding abbreviations or formulas)[5][12]

    • Any relevant hazard symbols or pictograms as indicated by the safety data for analogous compounds (e.g., irritant, harmful).

Step 4: Storage

Store the sealed and labeled waste container in a designated hazardous waste accumulation area.

  • Location: This area must be secure, well-ventilated, and separate from general laboratory operations.[1]

  • Safety: Keep the container away from sources of ignition and incompatible materials. Store containers in secondary containment to mitigate potential leaks.[12]

Step 5: Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup.[6] Provide a detailed description of the waste, including its full chemical name.

Scientific Rationale for Recommended Disposal Method

The molecular structure of 5-(1,1-Difluoroethyl)-4-iodo-1H-pyrazole necessitates high-temperature incineration as the preferred disposal method. Standard chemical neutralization methods are generally ineffective for such stable, fluorinated compounds.[6]

  • Carbon-Fluorine Bond Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making compounds containing it resistant to degradation.[13][14] Effective destruction requires the high temperatures and long residence times achievable only in specialized hazardous waste incinerators.[15]

  • Hazardous Combustion Byproducts: The thermal decomposition of this compound will generate hazardous acidic gases, including hydrogen fluoride (HF) and hydrogen iodide (HI), as well as nitrogen oxides (NOx).[6][15] Licensed incineration facilities are equipped with off-gas treatment systems, such as scrubbers, to neutralize these corrosive and toxic byproducts before they are released into the atmosphere.[6][15]

G cluster_input Input Waste cluster_process Process cluster_output Outputs cluster_treatment Treatment Compound 5-(1,1-Difluoroethyl)-4-iodo-1H-pyrazole Incinerator High-Temperature Incineration (>1000°C) Compound->Incinerator Benign Benign Products (CO₂, H₂O, N₂) Incinerator->Benign Hazardous Hazardous Byproducts (HF, HI, NOx) Incinerator->Hazardous Scrubber Alkaline Scrubber System Hazardous->Scrubber Neutralized Neutralized Products Scrubber->Neutralized

Caption: Rationale for high-temperature incineration of halogenated pyrazoles.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area. Ensure proper ventilation.

  • Don PPE: Wear the full personal protective equipment as outlined in Section 1.1.

  • Containment: For solid spills, carefully sweep up the material and place it into a suitable container for hazardous waste disposal.[2] Avoid generating dust. For liquid spills (if the compound is in solution), absorb with an inert material (e.g., vermiculite, sand) and place the contaminated absorbent into a sealed container.[5]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent or detergent and water.[5]

  • Dispose: All contaminated materials, including absorbents and disposable PPE, must be collected, containerized, and disposed of as hazardous waste following the procedures outlined in Section 2.[5]

References

  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Publishing. Available from: [Link]

  • Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Guidelines for Disposing of PFAs. MCF Environmental Services. Available from: [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. Available from: [Link]

  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. Available from: [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. Available from: [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development (IJNRD). Available from: [Link]

  • (PDF) Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate. Available from: [Link]

  • CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules. Available from: [Link]

  • Standard Operating Procedure for work with Chemical name/class: Iodine. Duke University. Available from: [Link]

  • Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. Molecules. Available from: [Link]

  • Process for the preparation of difluroacetic acid. Google Patents.
  • Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. Available from: [Link]

  • Finding an End to Forever Chemicals. Eurofins USA. Available from: [Link]

  • Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. ResearchGate. Available from: [Link]

  • Fluorination Effects on NOS Inhibitory Activity of Pyrazoles Related to Curcumin. Molecules. Available from: [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. University of Wuppertal. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available from: [Link]

  • Halogenated Solvents. Washington State University. Available from: [Link]

  • Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. PMC. Available from: [Link]

  • Safety Data Sheet. Carlo Erba Reagents. Available from: [Link]

  • The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Production, Import/Export, Use, and Disposal of Iodine. Agency for Toxic Substances and Disease Registry (ATSDR). Available from: [Link]

  • Appendix A: Disposal Procedures by Chemical. University of Wisconsin-La Crosse. Available from: [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. Available from: [Link]

  • Controlled Separation and Release of Organoiodine Compounds Using Poly(2-methoxyethyl acrylate)-Analogue Microspheres. ACS Omega. Available from: [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology. Available from: [Link]

  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI. Available from: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. Available from: [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. University of Wuppertal. Available from: [Link]

  • FACT SHEET: Hazardous Waste Disposal. Tulane University. Available from: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.